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Kulactone

Cat. No.: B1254790
M. Wt: 452.7 g/mol
InChI Key: ZIVZDNPCRURPNL-QCWHEMHRSA-N
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Description

Kulactone has been reported in Melia azedarach, Azadirachta indica, and other organisms with data available.
from Melia volkensii;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O3 B1254790 Kulactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione

InChI

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1

InChI Key

ZIVZDNPCRURPNL-QCWHEMHRSA-N

Isomeric SMILES

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C

Synonyms

kulactone

Origin of Product

United States

Foundational & Exploratory

Kulactone: A Technical Guide on its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone is a naturally occurring triterpenoid with the molecular formula C30H44O3.[1][2][3][4] It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[3] This technical guide provides an in-depth overview of the molecular characteristics of this compound, its known biological effects, and the putative signaling pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.

Molecular Properties of this compound

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C30H44O3
Molecular Weight 452.7 g/mol
Appearance Oil
General Source Melia azedarach (Chinaberry)
Chemical Family Triterpenoids

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic development. It is primarily recognized for its anti-inflammatory and antifungal properties.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are attributed to its ability to inhibit key processes in the inflammatory cascade. Specifically, it has been shown to inhibit superoxide anion generation and elastase release from neutrophils.[5] These actions suggest that this compound may be a valuable candidate for the development of treatments for inflammatory disorders. Research suggests that this compound could be particularly relevant for chronic auto-inflammatory conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease.[2]

Antifungal Activity

This compound also exhibits notable antifungal properties.[3] While the precise mechanism of its antifungal action is still under investigation, it is hypothesized to be similar to that of other flavonoids, which are known to disrupt the fungal cell membrane or interfere with essential biosynthetic pathways, such as ergosterol synthesis.

Signaling Pathways Modulated by this compound

Based on its observed biological activities and the known mechanisms of similar flavonoid compounds, this compound is likely to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed NF-κB Signaling Pathway Inhibition by this compound

The NF-κB signaling pathway is a central regulator of inflammation. Many natural flavonoids exert their anti-inflammatory effects by inhibiting this pathway. The following diagram illustrates the proposed mechanism by which this compound may inhibit NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Releases DNA DNA NF-κB->DNA Translocation & Binding This compound This compound This compound->IKK Inhibition Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Proposed MAPK Signaling Pathway Modulation by this compound

The MAPK signaling pathways are crucial for regulating a variety of cellular processes, including inflammation and stress responses. Flavonoids have been shown to modulate these pathways. The diagram below depicts a plausible mechanism for this compound's interaction with the MAPK pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation This compound This compound This compound->MAPKK Inhibition Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Gene Expression

Caption: Plausible modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, detailed protocols for key assays are provided below.

Inhibition of Superoxide Anion Generation in Neutrophils

This assay measures the ability of a compound to inhibit the production of superoxide anions by activated neutrophils.

Materials:

  • Human peripheral blood neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Cytochrome c (from horse heart)

  • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.

  • Resuspend the isolated neutrophils in HBSS to a final concentration of 1 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of various concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

  • Add 50 µL of cytochrome c solution (final concentration 0.5 mg/mL).

  • Initiate the reaction by adding 50 µL of the stimulant (e.g., PMA at a final concentration of 100 nM).

  • Immediately begin measuring the change in absorbance at 550 nm every minute for 15-30 minutes at 37°C.

  • The rate of superoxide generation is calculated from the linear portion of the absorbance curve, using the extinction coefficient for the reduction of cytochrome c.

  • Calculate the percentage inhibition of superoxide generation for each concentration of this compound compared to the vehicle control.

Inhibition of Neutrophil Elastase Release

This assay determines the effect of a compound on the release of elastase from stimulated neutrophils.

Materials:

  • Human peripheral blood neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (a specific elastase substrate)

  • Cytochalasin B

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Isolate and prepare neutrophils as described in the superoxide anion generation assay protocol.

  • Pre-incubate the neutrophil suspension (1 x 10^6 cells/mL in HBSS) with cytochalasin B (final concentration 5 µg/mL) for 10 minutes at 37°C.

  • In a 96-well plate, add 50 µL of the pre-incubated neutrophil suspension to each well.

  • Add 50 µL of various concentrations of this compound (or vehicle control) to the wells and incubate for 10 minutes at 37°C.

  • Add 50 µL of the elastase substrate solution.

  • Stimulate elastase release by adding 50 µL of fMLP (final concentration 1 µM).

  • Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals for 30-60 minutes.

  • The rate of p-nitroaniline production, indicative of elastase activity, is determined from the linear phase of the reaction.

  • Calculate the percentage inhibition of elastase release for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antifungal activities. Its molecular properties and biological effects make it a compelling candidate for further investigation in the context of drug discovery and development. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide are intended to standardize methodologies and accelerate the exploration of this compound's therapeutic potential.

References

Kulactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone is a naturally occurring tirucallane-type triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activities, including its cytotoxic effects on cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from plant species belonging to the Meliaceae family, commonly known as the mahogany family. The primary documented natural source of this compound is:

  • Melia azedarach L. (Chinaberry tree): This multipurpose tree is the most well-documented source of this compound.[1][2][3] The compound has been successfully isolated from both the fruits and the bark (Meliae Cortex) of this plant.[1][2][4]

While Melia azedarach is the principal source, related species within the Melia genus may also be potential sources of this compound and other structurally similar triterpenoids.

Quantitative Data

The yield of this compound can vary depending on the plant part, geographical location, and the extraction method employed. A study on the phytochemical investigation of Melia azedarach fruits provided the following quantitative data for a closely related derivative, methyl kulonate:

CompoundPlant PartYield (mg/kg of dry weight)Reference
Methyl KulonateFruits35[5]

Note: This data is for methyl kulonate, a derivative of this compound. The yield of this compound may differ.

Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on a successful isolation of tirucallane-type triterpenoids, including a this compound derivative, from Melia azedarach fruits.[1][2]

Extraction
  • Plant Material Preparation: Air-dry the fruits of Melia azedarach at room temperature and then grind them into a coarse powder.

  • Solvent Extraction:

    • Perform an exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude methanol extract.

Fractionation
  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform a liquid-liquid partition of the aqueous suspension with dichloromethane (CH₂Cl₂).

    • Separate the layers and collect the dichloromethane-soluble fraction.

    • Dry the dichloromethane fraction over anhydrous sodium sulfate and evaporate the solvent to yield a dichloromethane extract.

Chromatographic Purification
  • Open Column Chromatography:

    • Subject the dichloromethane extract to open column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a non-polar mobile phase and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine fractions containing compounds with similar TLC profiles.

    • Subject the combined fractions to further chromatographic purification steps, such as repeated column chromatography or preparative TLC, using appropriate solvent systems to isolate pure this compound.

Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Melia azedarach Fruits extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Dichloromethane Partitioning crude_extract->partitioning dcm_extract Dichloromethane Extract partitioning->dcm_extract column_chromatography Silica Gel Column Chromatography dcm_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification fractions->purification This compound Pure This compound purification->this compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk nfkb NF-κB receptor->nfkb This compound This compound This compound->pi3k Inhibition This compound->mapk Modulation This compound->nfkb Inhibition akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibition of Survival mapk->apoptosis Induction nfkb->apoptosis Inhibition of Survival

References

The Biosynthesis of Kulactone in Melia azedarach: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Kulactone, a euphane-type triterpenoid found in Melia azedarach. The pathway is detailed from its initial triterpenoid precursors, highlighting the key enzymatic transformations. This document synthesizes available research to present a putative pathway, supported by experimental evidence where available, and outlines the methodologies used to elucidate these steps.

Introduction to this compound and its Significance

This compound is a tetranortriterpenoid belonging to the euphane series of compounds, which have been isolated from various parts of the Melia azedarach tree, including the roots, bark, and fruits.[1][2] Triterpenoids from Melia azedarach have attracted scientific interest due to their diverse biological activities, which include insecticidal, anti-inflammatory, and cytotoxic properties.[3][4][5] Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related valuable compounds through metabolic engineering.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general terpenoid pathway, leading to the formation of a triterpenoid scaffold, which then undergoes a series of oxidative modifications and rearrangements. The early steps of this pathway, leading to the formation of the protolimonoid melianol, have been elucidated.[3][6][7] The subsequent steps to this compound are proposed based on the structures of the intermediates and known biochemical reactions in triterpenoid biosynthesis.

From 2,3-Oxidosqualene to the Tirucallane Scaffold

The biosynthesis is initiated from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. In Melia azedarach, this linear molecule is cyclized by an oxidosqualene cyclase (OSC) to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.[3][6] This specific stereochemistry (20S) of the side chain defines the tirucallane scaffold, which is a key precursor for many of the limonoids found in the Meliaceae family.[3][6]

The Path to the Protolimonoid Melianol

The tirucallane scaffold undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). Two key enzymes, MaCYP71CD2 and MaCYP71BQ5, have been identified in Melia azedarach and functionally characterized.[1][3][6][7][8]

  • Action of MaCYP71CD2: This bifunctional enzyme first hydroxylates the C23 position of the side chain of tirucalla-7,24-dien-3β-ol. It then catalyzes the formation of an epoxide at the C24-C25 position, yielding dihydroniloticin.[1][8]

  • Action of MaCYP71BQ5: This second CYP450 enzyme oxidizes the C21 methyl group to a formyl group. This modification leads to a spontaneous hemiacetal ring formation, resulting in the protolimonoid melianol.[1][3][8]

Kulactone_Biosynthesis_Part1 cluster_upstream Upstream Terpenoid Pathway cluster_known_pathway Elucidated Pathway to Melianol 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol MaOSC1 Dihydroniloticin Dihydroniloticin Tirucalladienol->Dihydroniloticin MaCYP71CD2 (C23-hydroxylation, C24,25-epoxidation) Melianol Melianol Dihydroniloticin->Melianol MaCYP71BQ5 (C21-oxidation, hemiacetal formation)

Fig. 1: Elucidated biosynthesis pathway from 2,3-oxidosqualene to melianol.
Putative Pathway from Melianol to this compound

The conversion of melianol to this compound requires several additional transformations, including a key skeletal rearrangement from the tirucallane to the euphane configuration. While the specific enzymes for these steps have not yet been characterized in Melia azedarach, a putative pathway can be proposed.

  • Isomerization to a Euphane Skeleton: A crucial step is the isomerization at the C20 position, converting the tirucallane side chain (20S) to a euphane side chain (20R). This type of rearrangement is known to be catalyzed by specific isomerases in other plant species.[9]

  • Further Oxidations and Ring Formations: The structure of this compound suggests further oxidative modifications, including the formation of a lactone ring. These reactions are likely catalyzed by other cytochrome P450 enzymes and dehydrogenases.

Kulactone_Biosynthesis_Part2 cluster_putative_pathway Putative Pathway to this compound Melianol Melianol Euphane_Intermediate Euphane Intermediate (Post-isomerization) Melianol->Euphane_Intermediate Isomerase (putative) Oxidized_Intermediate Further Oxidized Intermediates Euphane_Intermediate->Oxidized_Intermediate CYP450s, Dehydrogenases (putative) This compound This compound Oxidized_Intermediate->this compound Lactone Synthase (putative)

Fig. 2: Putative biosynthetic steps from melianol to this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the biosynthesis of protolimonoids in Melia azedarach.

Table 1: Estimated Concentrations of Melianol in Melia azedarach Tissues

TissueMelianol Concentration (mg/g Dry Weight)
Leaf~0.02
Root~0.01
Petiole~0.015
Data extracted from Hodgson et al. (2019).[3]

Table 2: Relative Gene Expression of Biosynthetic Genes in Melia azedarach Tissues

GeneLeaf (Relative Expression)Root (Relative Expression)Petiole (Relative Expression)
MaOSC1HighModerateHigh
MaCYP71CD2HighLowHigh
MaCYP71BQ5HighLowHigh
Qualitative summary based on qRT-PCR data from Hodgson et al. (2019).[3]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway involves a combination of transcriptomics, heterologous gene expression, and biochemical assays. The following sections detail the general methodologies employed in such studies.

Identification of Candidate Genes

Candidate genes for the biosynthesis pathway are typically identified through transcriptome analysis of Melia azedarach tissues where this compound and its precursors are abundant.

Gene_Identification_Workflow Tissue_Collection Collect M. azedarach Tissues (e.g., leaves, roots) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (RNA-Seq) RNA_Extraction->Library_Prep Transcriptome_Assembly De novo Transcriptome Assembly Library_Prep->Transcriptome_Assembly Gene_Annotation Gene Annotation (BLAST, InterProScan) Transcriptome_Assembly->Gene_Annotation Coexpression_Analysis Co-expression Analysis with Known Pathway Genes Gene_Annotation->Coexpression_Analysis Candidate_Selection Selection of Candidate Genes (OSCs, CYP450s, etc.) Coexpression_Analysis->Candidate_Selection

Fig. 3: Workflow for candidate gene identification via transcriptomics.
Heterologous Expression of Candidate Genes

To functionally characterize the candidate enzymes, their corresponding genes are expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

Protocol for Expression in Saccharomyces cerevisiae

  • Gene Synthesis and Cloning: The open reading frames of the candidate genes are synthesized with codon optimization for yeast and cloned into a yeast expression vector (e.g., pESC series). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is essential.

  • Yeast Transformation: The expression constructs are transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate method.

  • Culture and Induction: Transformed yeast is grown in selective media. Gene expression is induced by transferring the culture to a galactose-containing medium.

  • Substrate Feeding: The precursor substrate (e.g., tirucalla-7,24-dien-3β-ol for CYP450 assays) is added to the induced culture.

  • Metabolite Extraction: After a period of incubation, the yeast cells and culture medium are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays using microsomal fractions from the heterologous host can provide more detailed kinetic information.

Protocol for Microsome Isolation and In Vitro Assay

  • Microsome Preparation: Yeast cells expressing the enzyme of interest are harvested and lysed. The microsomal fraction, containing the membrane-bound enzymes like CYP450s, is isolated by differential centrifugation.

  • Assay Reaction: The assay mixture contains the isolated microsomes, the substrate, a buffer solution, and a source of reducing equivalents (NADPH).

  • Reaction Incubation and Termination: The reaction is incubated at an optimal temperature and then stopped by the addition of an organic solvent.

  • Product Analysis: The products are extracted and analyzed as described for the in vivo assays.

Enzyme_Characterization_Workflow Gene_Cloning Clone Candidate Gene into Expression Vector Heterologous_Expression Express in Yeast or N. benthamiana Gene_Cloning->Heterologous_Expression In_Vivo_Assay In Vivo Assay (Substrate Feeding) Heterologous_Expression->In_Vivo_Assay Microsome_Isolation Microsome Isolation Heterologous_Expression->Microsome_Isolation Metabolite_Extraction Metabolite Extraction In_Vivo_Assay->Metabolite_Extraction In_Vitro_Assay In Vitro Enzyme Assay Microsome_Isolation->In_Vitro_Assay In_Vitro_Assay->Metabolite_Extraction Product_Analysis Product Analysis (GC-MS, LC-MS, NMR) Metabolite_Extraction->Product_Analysis Functional_Annotation Functional Annotation of the Enzyme Product_Analysis->Functional_Annotation

Fig. 4: General workflow for enzyme functional characterization.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound in Melia azedarach is an ongoing area of research. The identification of the enzymes responsible for the later steps, including the key tirucallane-to-euphane isomerization and the formation of the lactone ring, remains a key objective. A complete understanding of this pathway will not only provide insights into the chemical diversity of Meliaceae triterpenoids but also pave the way for the sustainable production of these valuable natural products through synthetic biology approaches. The methodologies and current knowledge presented in this guide serve as a foundation for future research in this exciting field.

References

Kulactone: A Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone, a naturally occurring triterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from various plant species, including those of the Melia genus, this compound has demonstrated notable biological activities, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anticancer and anti-inflammatory activities. Detailed experimental methodologies and an exploration of its potential mechanisms of action are presented to support further research and drug development efforts.

Biological Activities of this compound

Current research indicates that this compound exhibits both cytotoxic effects against cancer cells and inhibitory effects on inflammatory pathways. The following sections summarize the quantitative data available to date.

Data Presentation

Table 1: Anticancer Activity of this compound

Cell LineAssay TypeMetricValueReference
P388 (Murine Leukemia)Not SpecifiedED502.5-6.2 µg/mL[1]

Table 2: Anti-inflammatory Activity of this compound

Quantitative data specifically detailing the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, are not yet prominently available in published research.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific, published protocols detailing the evaluation of this compound are limited, this section provides representative methodologies for the key assays relevant to its observed biological activities.

Anticancer Activity: Cytotoxicity Assay against P388 Murine Leukemia Cells

This protocol is a representative method for determining the cytotoxic effects of a compound like this compound on the P388 cell line, based on standard laboratory practices.

1. Cell Culture:

  • P388 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure (MTT Assay):

  • P388 cells are seeded into 96-well plates at a density of approximately 3 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment and growth.[2]

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

  • The plates are incubated for a further 48 hours.[2]

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours.[2]

  • A solubilizing agent, such as SDS (sodium dodecyl sulfate) solution, is added to dissolve the formazan crystals.[2]

  • The absorbance is measured at a wavelength of 550 nm using a microplate reader.[2]

  • The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure (Griess Assay):

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.[3]

  • The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • The cells are then stimulated with LPS (e.g., 10 ng/mL) for 24 hours to induce NO production.[3]

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540-570 nm.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control cells. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, based on the activities of structurally similar compounds, it is hypothesized that this compound may modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. The inhibition of NF-κB activation is a key target for anti-inflammatory and anticancer drug development.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. This compound may trigger apoptosis in cancer cells through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress? Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of the intrinsic apoptotic pathway by this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated anticancer activity. However, the current body of research is still in its nascent stages. To fully elucidate the therapeutic potential of this compound, further comprehensive studies are imperative. Future research should focus on:

  • Expanding the Pharmacological Profile: Evaluating the cytotoxic effects of this compound against a wider panel of human cancer cell lines and conducting detailed in vivo studies to assess its efficacy and safety in animal models.

  • Elucidating the Mechanism of Action: Investigating the direct molecular targets of this compound and confirming its effects on key signaling pathways such as NF-κB and apoptosis through techniques like Western blotting, reporter gene assays, and flow cytometry.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity, potentially leading to the development of more potent and selective derivatives.

The continued investigation of this compound holds the potential to contribute significantly to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

Preliminary Insights into the Mechanism of Action of Kulactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone, a naturally occurring tirucallane-type triterpenoid, has been isolated from various plant species, including Melia azedarach and Azadirachta indica.[1] Preliminary investigations into its biological activity have suggested potential anticancer properties. This technical guide synthesizes the currently available data from preliminary studies to provide an overview of the cytotoxic effects of this compound and its derivatives, detailing the experimental methodologies employed and highlighting areas for future research into its mechanism of action.

Quantitative Cytotoxicity Data

The following table summarizes the quantitative data from initial cytotoxic evaluations of this compound and its closely related derivative, methyl kulonate. These studies provide the first indications of their potential as anticancer agents.

CompoundCell LineAssay TypeParameterValueReference
This compoundP388 (murine leukemia)Not SpecifiedED502.5-6.2 µg/mL(Pettit et al., 2002, as cited in other sources)
Methyl KulonateA549 (human lung adenocarcinoma)MTT AssayCC50>100 µg/mL(Macías et al., 2010)[2]
Methyl KulonateA549 (human lung adenocarcinoma)MTT AssayIC50Not Active(Macías et al., 2010)[2]

Note: The study on methyl kulonate indicated that while it was not significantly cytotoxic or antiproliferative against the A549 cell line at the concentrations tested, related tirucallane triterpenoids from the same plant source did exhibit activity.[2]

Experimental Protocols

The methodologies employed in the preliminary cytotoxic studies of this compound and its derivatives are foundational to understanding the initial findings. The following protocols are based on the available literature.

Isolation and Purification of this compound

A general procedure for the isolation of tirucallane triterpenoids, including this compound, from plant material such as the fruits of Melia azedarach involves the following steps:[2][3]

  • Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, dichloromethane.[2]

  • Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves open column chromatography followed by more refined methods like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.[3]

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity and Antiproliferative Assays

The cytotoxic and antiproliferative effects of the isolated compounds are commonly evaluated using cell-based assays.

Cell Line Maintenance:

  • The human lung adenocarcinoma epithelial cell line A549 is a common model for such studies.[2]

  • The P388 murine lymphoid neoplasm cell line is another model used, particularly for initial screening of potential anticancer compounds.[4]

MTT Assay for Cell Viability and Proliferation: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., methyl kulonate) for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) for antiproliferative activity and the half-maximal cytotoxic concentration (CC50) are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. The preliminary studies have focused on establishing its cytotoxic potential. Further research is required to elucidate the molecular mechanisms underlying its observed biological activity.

The following diagram illustrates a general workflow for the isolation and initial cytotoxic screening of natural compounds like this compound, as inferred from the available literature.

experimental_workflow start Plant Material (e.g., Melia azedarach fruits) extraction Solvent Extraction (e.g., Methanol) start->extraction fractionation Solvent Partitioning (e.g., Dichloromethane) extraction->fractionation chromatography Chromatographic Purification (Column, HPLC) fractionation->chromatography structure_elucidation Structure Elucidation (NMR, HRMS) chromatography->structure_elucidation pure_compound Isolated this compound chromatography->pure_compound cytotoxicity_assay Cytotoxicity/Antiproliferative Assay (e.g., MTT) pure_compound->cytotoxicity_assay cell_culture Cancer Cell Line Culture (e.g., P388, A549) cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 / ED50 Determination) cytotoxicity_assay->data_analysis end Preliminary Activity Assessment data_analysis->end

General workflow for isolation and cytotoxic screening of this compound.

Conclusion and Future Directions

The preliminary studies on this compound and its derivatives suggest a potential for cytotoxic activity against certain cancer cell lines. However, the available data is limited, and further in-depth research is crucial to validate these initial findings and to understand the underlying mechanism of action.

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Testing this compound against a wider panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigating the effects of this compound on key cellular processes such as apoptosis, cell cycle progression, and autophagy.

  • Signaling Pathway Analysis: Identifying the specific molecular targets and signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) that are modulated by this compound treatment in cancer cells.

  • In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models.

A comprehensive understanding of the mechanism of action of this compound will be essential for its potential development as a novel therapeutic agent.

References

Unlocking Nature's Arsenal: An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Potential of Kulactone-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kulactone, a complex secondary metabolite found in select botanicals, has emerged as a compound of significant interest in the scientific community. This technical guide delves into the ethnobotanical applications of plants containing this compound, primarily from the Meliaceae family, and explores the pharmacological activities of this potent molecule. Traditional medicinal practices have long utilized these plants for a variety of ailments, including inflammatory conditions, infections, and malignancies. Modern scientific inquiry has begun to validate these traditional uses, uncovering the anticancer, anti-inflammatory, and antifungal properties of this compound. This document provides a comprehensive overview of the available quantitative data on this compound's bioactivity, detailed experimental protocols for its isolation and biological evaluation, and visual representations of its potential mechanisms of action to facilitate further research and drug development endeavors.

Ethnobotanical Heritage of this compound-Containing Flora

The traditional use of plants containing this compound provides a valuable roadmap for modern pharmacological investigation. The primary sources of this compound are members of the Meliaceae family, notably Azadirachta indica (Neem), Melia azedarach (Chinaberry or Persian Lilac), and Melia dubia (Malabar Neem).

Table 1: Ethnobotanical Uses of Plants Containing this compound

Plant SpeciesTraditional UsePart Used
Azadirachta indicaSkin diseases (e.g., acne, eczema), fever (including malaria), digestive issues, wound healing, dental hygiene, anti-inflammatory, anthelmintic, and as an insecticide.[1][2][3][4][5]Leaves, bark, seeds, oil, flowers, root
Melia azedarachSkin diseases, parasitic infections (intestinal worms), fever, inflammation, and as an insecticide and repellent.[6][7][8][9][10]Fruits, leaves, bark, roots, seeds
Melia dubiaFevers, skin diseases, inflammation, and for its purported anti-cancer and anti-diabetic properties.[11][12][13][14]Leaves, bark

Pharmacological Activities of this compound

This compound has demonstrated a spectrum of biological activities in preclinical studies, aligning with the ethnobotanical uses of its source plants. These activities position this compound as a promising candidate for the development of novel therapeutic agents.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, related compounds from Melia species have shown potent anticancer activity. Further targeted research on pure this compound is warranted.

Table 2: Anticancer Activity of Compounds from this compound-Containing Plants (Illustrative)

Compound/ExtractCancer Cell LineIC50 Value (µM)Reference
Meliadubin A (Melia dubia)N/AN/A[12]
Meliadubin B (Melia dubia)N/AN/A[12]
Toosendanin (Melia toosendan)VariousVariesN/A

Note: This table is illustrative. Specific IC50 values for pure this compound against a comprehensive panel of cancer cell lines require further investigation.

Anti-inflammatory Activity

The traditional use of these plants for inflammatory conditions is supported by modern research into the anti-inflammatory properties of their constituents, including this compound. The potential mechanism involves the modulation of key inflammatory signaling pathways. Mycolactone, a structurally similar macrolide, has been shown to suppress the production of pro-inflammatory mediators by blocking Sec61-dependent protein translocation.[6] This suggests a potential avenue of investigation for this compound's mechanism of action.

Antifungal Activity

This compound-containing plants have a history of use in treating fungal infections. While specific minimum inhibitory concentration (MIC) values for pure this compound are not widely available, extracts from these plants have demonstrated antifungal properties.

Table 3: Antifungal Activity of Extracts from this compound-Containing Plants (Illustrative)

Plant ExtractFungal StrainMIC Value (µg/mL)Reference
Melia azedarach seed extractFusarium verticillioides1500 (for scopoletin)[15]
Azadirachta indica leaf extractVariousVariesN/A

Note: This table is illustrative. Specific MIC values for pure this compound against a range of pathogenic fungi are a subject for future research.

Experimental Protocols

Extraction and Isolation of this compound from Melia azedarach Seeds

The following protocol is a generalized procedure based on methods for isolating limonoids from Melia azedarach.

Workflow for this compound Isolation

G A Dried & Powdered Seeds of Melia azedarach B Defatting with Hexane A->B C Extraction with Methanol B->C D Solvent Partitioning (e.g., Ethyl Acetate/Water) C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection & TLC Analysis E->F G Further Purification (e.g., Preparative HPLC) F->G H Pure this compound G->H

Caption: A generalized workflow for the extraction and isolation of this compound.

Protocol:

  • Preparation of Plant Material: Air-dry the seeds of Melia azedarach and grind them into a coarse powder.

  • Defatting: Extract the powdered seeds with n-hexane at room temperature to remove fatty components. Discard the hexane extract.

  • Extraction: Macerate the defatted seed powder with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

  • Purification: Subject the fractions containing this compound to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR.

Anticancer Activity Assessment: MTT Assay

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value.

Antifungal Activity Assessment: Broth Microdilution Method

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.

Potential Mechanisms of Action

The diverse biological activities of this compound suggest its interaction with multiple cellular signaling pathways.

Anti-inflammatory Signaling

This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][14]

Potential Anti-inflammatory Mechanism of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Induces

Caption: A hypothetical model of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling

The anticancer activity of this compound may be mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This could involve the modulation of pathways that regulate the cell cycle and cell survival.

Conclusion and Future Directions

This compound, a natural product from traditionally used medicinal plants, holds considerable promise for the development of new pharmaceuticals. Its demonstrated anticancer, anti-inflammatory, and antifungal activities provide a strong rationale for further investigation. Future research should focus on:

  • Comprehensive Bioactivity Profiling: Elucidating the IC50 and MIC values of pure this compound against a broad range of cancer cell lines and pathogenic fungi.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

  • Structural Modification: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound. The convergence of traditional knowledge and modern scientific methods offers a powerful paradigm for the discovery of next-generation medicines from nature's vast pharmacopeia.

References

The Discovery, Isolation, and Biological Significance of Kulactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Kulactone, a naturally occurring limonoid. The document details its discovery, sources, and a comprehensive protocol for its isolation and purification. Furthermore, it presents key quantitative data on its biological activities and elucidates its likely mechanism of action through the modulation of cellular signaling pathways. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Introduction to this compound

This compound is a tetranortriterpenoid, a class of chemically complex and biologically active compounds found in a variety of plants. First identified in Melia azedarach, this compound has also been reported in Azadirachta indica (Neem) and Melia dubia.[1][2][3] The chemical formula for this compound is C30H44O3.[1] Triterpenoids and limonoids from these plant species have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive methodology based on established procedures for the isolation of limonoids from Melia species.

Experimental Protocol: Isolation of this compound from Melia azedarach Fruits

1. Plant Material Collection and Preparation:

  • Fresh fruits of Melia azedarach are collected and authenticated.

  • The fruits are air-dried in the shade and then coarsely powdered using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated three times to ensure the complete extraction of secondary metabolites.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves:

    • n-Hexane: To remove non-polar constituents like fats and waxes.

    • Dichloromethane (CH2Cl2) or Chloroform (CHCl3): This fraction is often enriched with triterpenoids and limonoids.

    • Ethyl Acetate (EtOAc): To isolate compounds of intermediate polarity.

    • n-Butanol: To separate more polar compounds.

  • The dichloromethane or chloroform fraction, which is expected to contain this compound, is collected and concentrated.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: The concentrated dichloromethane/chloroform fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 n-hexane:EtOAc) and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known limonoids are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.[3]

Experimental Workflow Diagram

G Start Dried & Powdered Melia azedarach Fruits Extraction Methanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc, n-BuOH) Crude_Extract->Partitioning CH2Cl2_Fraction Dichloromethane Fraction Partitioning->CH2Cl2_Fraction Concentration2 Concentration CH2Cl2_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Concentration2->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of this compound-rich Fractions TLC->Pooling Prep_HPLC Preparative HPLC (C18, MeOH:H2O) Pooling->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_this compound->Structure_Elucidation End Characterized this compound Structure_Elucidation->End

Caption: Workflow for the isolation and purification of this compound.

Biological Activities of this compound

This compound and related limonoids exhibit a range of biological activities that are of interest for drug discovery and development. The primary activities investigated are its cytotoxic and antimicrobial effects.

Cytotoxic Activity

Limonoids isolated from Melia azedarach have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for this compound is limited in the readily available literature, a closely related compound, methyl kulonate, has been isolated from the fruits of Melia azedarach and its cytotoxicity has been evaluated against the human lung adenocarcinoma epithelial cell line A549.[5] The general class of tirucallane-type triterpenes from this plant has also been shown to be cytotoxic to A549 cells.[6]

Table 1: Cytotoxicity Data for Related Compounds

Compound/ExtractCell LineActivityReference
Methyl KulonateA549 (Lung Adenocarcinoma)Cytotoxic[5]
Tirucallane TriterpenesA549 (Lung Adenocarcinoma)Cytotoxic[6]
Melia azedarach Seed Kernel ExtractHT-29 (Colon Carcinoma)IC50: 8.18 µg/mL[7]
Melia azedarach Seed Kernel ExtractA-549 (Lung Carcinoma)IC50: 60.10 µg/mL[7]
Melia azedarach Seed Kernel ExtractMCF-7 (Breast Adenocarcinoma)IC50: 10.12 µg/mL[7]
Melia azedarach Seed Kernel ExtractHepG-2 (Hepatocellular Carcinoma)IC50: 25.33 µg/mL[7]
Antimicrobial Activity

Extracts from Melia species are known to possess broad-spectrum antimicrobial properties. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely reported, the general class of limonoids and triterpenoids from Melia azedarach have shown activity against various pathogenic fungi and bacteria.

Table 2: Antimicrobial Activity of Related Compounds/Extracts

Compound/ExtractOrganismActivityReference
Melia azedarach Ethanolic Seed Kernel ExtractFusarium verticillioidesMIC: 0.5-5 mg/mL
Limonoids from Melia azedarachVarious pathogenic fungiAntifungal
Triterpenes from Melia azedarachBacillus megateriumAntimicrobial

Mechanism of Action: Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of other limonoids isolated from Melia azedarach, it is highly probable that this compound exerts its biological effects, particularly its anti-inflammatory and cytotoxic activities, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of the immune response, inflammation, cell proliferation, and apoptosis. In many disease states, including cancer and chronic inflammatory conditions, the NF-κB pathway is constitutively active. Several limonoids from Melia azedarach have been shown to inhibit the activation of NF-κB.[8] This inhibition is thought to occur through the suppression of IκBα (inhibitor of kappa B) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Proposed Signaling Pathway for this compound

G Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB in cytoplasm) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50_nucleus p65-p50 (Active NF-κB in nucleus) IkBa_p65_p50->p65_p50_nucleus IκBα degradation, p65-p50 translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nucleus->Gene_Expression Transcription Inflammation Inflammation & Cell Proliferation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a limonoid from Melia and Azadirachta species, represents a promising natural product with potential therapeutic applications. Its cytotoxic and likely antimicrobial activities, coupled with a plausible mechanism of action involving the inhibition of the pro-inflammatory NF-κB signaling pathway, make it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a foundational resource for researchers to advance the study of this compound and unlock its full therapeutic potential.

References

Kulactone and Inflammation: An Analysis of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the therapeutic potential of natural compounds, a comprehensive understanding of the anti-inflammatory properties of kulactone remains largely uncharted territory within the scientific community. Extensive searches of available scientific literature have yielded limited direct evidence to construct a detailed technical guide on its anti-inflammatory mechanisms.

This compound, a type of triterpenoid, has been identified as a phytochemical constituent in various plants, notably within the Melia genus. However, research to date has primarily focused on its isolation and structural characterization, with only peripheral mentions of its biological activities. While some related compounds from the same plant sources have demonstrated significant anti-inflammatory effects, specific data for this compound is scarce.

Our in-depth review of scientific databases and publications did not uncover any studies presenting quantitative data on this compound's anti-inflammatory activity, such as IC50 or EC50 values for the inhibition of key inflammatory mediators. Furthermore, there is a lack of published research detailing the experimental protocols used to assess its anti-inflammatory potential or investigating its effects on crucial signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.

One study noted the potent anti-inflammatory activity of meliadubin B, a compound isolated alongside this compound, suggesting it as a promising candidate for targeting inducible nitric oxide synthase (iNOS). However, this research did not extend to a detailed examination of this compound's own anti-inflammatory capacity.

At present, there is insufficient scientific evidence to provide a detailed technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, on the anti-inflammatory properties of this compound as requested. The core requirements for a whitepaper aimed at researchers and drug development professionals cannot be met based on the current body of scientific literature. Further dedicated research is required to elucidate the potential anti-inflammatory effects and mechanisms of action of this compound.

Cytotoxic Effects of Kulactone and Associated Limonoids on Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the specific cytotoxic effects of Kulactone on cancer cells is limited in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the cytotoxic properties of closely related limonoids and extracts from Melia azedarach and Azadirachta indica, plants in which this compound is a known constituent. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential anticancer activities of this class of compounds.

Introduction

This compound is a tetranortriterpenoid, a type of limonoid, that has been identified in plant species such as Melia azedarach (Chinaberry) and Azadirachta indica (Neem).[1] These plants have a long history in traditional medicine for treating a variety of ailments, and modern scientific investigation has begun to validate their therapeutic potential, particularly in the realm of oncology.[2][3] Extracts from these plants have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines.[2][4][5] While specific data on this compound is sparse, the broader family of limonoids, to which it belongs, is known to exert potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. This guide synthesizes the available data on the cytotoxic effects of compounds isolated from Melia azedarach and Azadirachta indica, providing a proxy for understanding the potential bioactivity of this compound.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activities of extracts and isolated compounds from Melia azedarach and Azadirachta indica against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Melia azedarach Extracts and Triterpenoids

Extract/CompoundCancer Cell LineAssayIC50 / GI50 (µg/mL)Reference
Melia azedarach Leaf Extract (MLE)HT-29 (Colon)Not Specified0.31 (GI50)[4]
A549 (Lung)Not Specified1.50 (GI50)[4]
MKN1 (Gastric)Not Specified1.30 (GI50)[4]
BSY-1 (Breast)Not Specified0.11 (GI50)[4]
Melia azedarach Seed Kernel ExtractHT29 (Colon)MTT8.18[5]
A549 (Lung)MTT60.10[5]
MCF7 (Breast)MTT20.14[5]
HepG2 (Liver)MTT25.33[5]
3-α-tigloylmelianolA549 (Lung)Not Specified64.7 (CC50)[6]
MelianoneA549 (Lung)Not Specified3.6 (CC50)[6]
21-β-acetoxymelianoneA549 (Lung)Not Specified90.6 (CC50)[6]
Methyl KulonateA549 (Lung)Not Specified>100 (IC50)[6]

Table 2: Cytotoxic Activity of Azadirachta indica Extracts and Compounds

Extract/CompoundCancer Cell LineAssayIC50 (µg/mL)Reference
Azadirachta indica Leaf Ethanolic ExtractHCT116 (Colon)SRB39.25[7]
MCF7 (Breast)SRB47.28[7]
Hep-G2 (Liver)SRB99.24[7]
QuercetinHCT116 (Colon)SRB20.38[7]
MCF7 (Breast)SRB42.52[7]
Hep-G2 (Liver)SRB86.75[7]
Azadirachta indica Ethyl Acetate ExtractTK6 (B-lymphoblastoid)MTT16.62[8]
Azadirachta indica Hexane ExtractTK6 (B-lymphoblastoid)MTT18.88[8]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the cytotoxic effects of the plant extracts and their isolated constituents.

Cell Culture

Human cancer cell lines, such as HT-29, A549, MCF-7, HepG2, and TK6, were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds or extracts for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Cell viability and IC50 values are calculated.[7]

Apoptosis and Cell Cycle Analysis

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is commonly used to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell cycle analysis is performed by staining cells with a DNA-binding dye like PI and analyzing the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Signaling Pathways and Mechanisms of Action

Limonoids and other phytochemicals from Melia azedarach and Azadirachta indica exert their cytotoxic effects by modulating various cellular signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.

Induction of Apoptosis

A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis. This is often characterized by:

  • Cell Cycle Arrest: Treatment with plant extracts can lead to an accumulation of cells in the G0/G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis.[8]

  • DNA Damage: The compounds can induce DNA strand breaks in cancer cells, triggering apoptotic pathways.[8]

  • Caspase Activation: The apoptotic cascade is often mediated by the activation of caspases, a family of cysteine proteases that execute cell death.

Apoptosis_Induction_Workflow This compound This compound / Related Limonoids CancerCell Cancer Cell This compound->CancerCell Treatment DNADamage DNA Damage CancerCell->DNADamage CellCycleArrest Cell Cycle Arrest (G0/G1) CancerCell->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest->Apoptosis

Autophagy Induction

Studies on extracts from Melia azedarach have shown that they can induce autophagy in cancer cells. This is evidenced by the increased formation of autophagosomes and the induction of autophagy-related proteins like LC3-II. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, and its role in cancer can be context-dependent, sometimes promoting cell death.

Autophagy_Induction_Pathway MLE Melia azedarach Leaf Extract (MLE) MKN1_Cell MKN1 Gastric Cancer Cell MLE->MKN1_Cell Treatment Autophagosome Autophagosome Formation (LC3-II Induction) MKN1_Cell->Autophagosome ProliferationSuppression Suppression of Cell Proliferation Autophagosome->ProliferationSuppression

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a constituent of Melia azedarach and Azadirachta indica, belongs to a class of compounds with significant cytotoxic potential against various cancer cell lines. While direct studies on this compound are lacking, the data from related limonoids and plant extracts provide a solid foundation for future research.

Future investigations should focus on:

  • Isolation and Purification of this compound: To enable direct evaluation of its cytotoxic and mechanistic properties.

  • In-depth Mechanistic Studies: To elucidate the specific signaling pathways modulated by pure this compound.

  • In Vivo Efficacy: To assess the antitumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its bioactivity and to guide the synthesis of more potent analogs.

The exploration of natural products like this compound and its related compounds holds promise for the discovery and development of novel anticancer therapeutics. This technical guide serves as a starting point for researchers to delve into this promising area of cancer research.

References

Methodological & Application

Application Note: In Vitro Anti-inflammatory Assay of Kulactone using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Kulactone, a tirucallane-type triterpenoid isolated from Melia dubia, has been identified as a potential anti-inflammatory agent.[1] Tirucallane triterpenoids have demonstrated anti-inflammatory properties by inhibiting the production of NO and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.[2][3] This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using RAW 264.7 macrophage cells. The described assays will assess the cytotoxicity of this compound and its ability to inhibit the production of key inflammatory markers.

Principle

This protocol first determines the non-toxic concentration range of this compound on RAW 264.7 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Subsequently, the anti-inflammatory activity of non-toxic concentrations of this compound is evaluated by measuring its inhibitory effect on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 cells. The potential mechanism of action of this compound is hypothesized to involve the downregulation of the NF-κB and MAPK signaling pathways, thereby reducing the expression of inflammatory mediators.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5 ± 2.1
597.2 ± 3.5
1095.8 ± 2.8
2590.1 ± 4.2
5075.3 ± 5.6
10052.1 ± 6.3

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Effect of this compound on NO, TNF-α, IL-6, and IL-1β Production in LPS-stimulated RAW 264.7 Cells
TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control2.1 ± 0.350.2 ± 5.835.7 ± 4.122.4 ± 2.9
LPS (1 µg/mL)45.8 ± 4.21250.6 ± 110.3980.4 ± 85.7650.9 ± 55.2
LPS + this compound (1 µM)42.3 ± 3.91150.2 ± 98.5910.8 ± 78.3610.1 ± 50.7
LPS + this compound (5 µM)35.1 ± 3.1980.5 ± 85.1750.2 ± 65.9480.6 ± 42.3
LPS + this compound (10 µM)22.5 ± 2.5650.8 ± 58.3480.6 ± 42.1290.3 ± 25.8
LPS + this compound (25 µM)10.2 ± 1.8320.4 ± 29.7210.3 ± 20.5130.7 ± 15.1

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent System

  • Mouse TNF-α, IL-6, and IL-1β ELISA Kits

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well and 24-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells by gentle scraping.

Cytotoxicity Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with fresh medium containing the different concentrations of this compound and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and store at -80°C until use.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_treatment Treatment cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Kulactone_Treat Treat with this compound Seed->Kulactone_Treat Cytotoxicity MTT Assay (Determine Non-toxic Dose) AntiInflammatory Anti-inflammatory Assays Kulactone_Treat->Cytotoxicity LPS_Stim Stimulate with LPS Kulactone_Treat->LPS_Stim NO_Measure Griess Assay (NO) LPS_Stim->NO_Measure Cytokine_Measure ELISA (TNF-α, IL-6, IL-1β) LPS_Stim->Cytokine_Measure

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TRAF6->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Pro_inflammatory_Genes

Caption: General inflammatory signaling pathway in LPS-stimulated RAW 264.7 cells.

Kulactone_Mechanism_of_Action This compound This compound MAPKs MAPKs (ERK, JNK, p38) This compound->MAPKs inhibits IkB IκBα Degradation This compound->IkB inhibits NFkB_translocation NF-κB Translocation This compound->NFkB_translocation inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) MAPKs->Pro_inflammatory_Mediators Inhibition_Node Inhibition of Gene Expression IkB->NFkB_translocation NFkB_translocation->Pro_inflammatory_Mediators Inhibition_Node->Pro_inflammatory_Mediators leads to decreased

Caption: Hypothesized mechanism of action for the anti-inflammatory effects of this compound.

References

Measuring Nitric Oxide (NO) Inhibition by Kulactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone is a natural product that has been isolated from plants of the Melia genus. While research has suggested its potential bioactivity, specific data on its nitric oxide (NO) inhibitory effects is not extensively documented in publicly available literature. Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions, making iNOS a key target for anti-inflammatory drug discovery.

These application notes provide a comprehensive protocol for researchers to evaluate the potential of this compound as a nitric oxide inhibitor. The described methodologies are based on established in vitro assays commonly used to screen natural products for anti-inflammatory properties.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentThis compound (µM)Nitrite Concentration (µM)% NO Inhibition
Control (untreated)00
LPS (1 µg/mL)0N/A
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
LPS + Positive Control (e.g., L-NAME)

Table 3: IC50 Value of this compound for Nitric Oxide Inhibition

CompoundIC50 (µM)
This compound
Positive Control (e.g., L-NAME)

Signaling Pathways

The overproduction of nitric oxide in inflammatory conditions is primarily driven by the expression of inducible nitric oxide synthase (iNOS). The signaling cascade leading to iNOS expression is often initiated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on macrophages, triggering downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately lead to the transcription of the iNOS gene.

LPS_iNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκB IKK->IkappaB degrades NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AP1 AP-1 MAPK->AP1 activates Arginine L-Arginine NO_Citrulline NO + L-Citrulline Arginine->NO_Citrulline iNOS_protein iNOS Protein iNOS_protein->Arginine catalyzes iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene transcribes AP1->iNOS_gene transcribes iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein translates

Caption: LPS-induced iNOS expression and nitric oxide production pathway.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the NO inhibitory potential of this compound.

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for this assay.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the cytotoxic concentration of this compound to ensure that the observed NO inhibition is not due to cell death.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable and oxidized product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Calculation of NO Inhibition: % Inhibition = [1 - (Nitrite in LPS + this compound group / Nitrite in LPS alone group)] x 100

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound (1h) incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect 50 µL supernatant incubate_24h_2->collect_supernatant add_griess_A Add 50 µL Griess Reagent A (10 min incubation) collect_supernatant->add_griess_A add_griess_B Add 50 µL Griess Reagent B (10 min incubation) add_griess_A->add_griess_B measure_abs Measure Absorbance at 540 nm add_griess_B->measure_abs

Caption: Experimental workflow for the Griess assay.

Western Blot Analysis for iNOS Expression

To determine if this compound inhibits NO production by downregulating iNOS protein expression, a Western blot analysis can be performed.

  • Cell Lysis: After treatment with this compound and/or LPS as described in the NO inhibition assay, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against iNOS (e.g., rabbit anti-iNOS) overnight at 4°C. Also, probe for a loading control protein like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the iNOS expression to the loading control.

Conclusion

These application notes provide a robust framework for investigating the nitric oxide inhibitory properties of this compound. By following these detailed protocols, researchers can generate reliable data on its cytotoxicity, its ability to inhibit NO production, and its effect on iNOS protein expression. This information will be invaluable for assessing the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.

Kulactone's Effect on Prostaglandin E2 (PGE2) Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The production of PGE2 is primarily catalyzed by the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is often upregulated at sites of inflammation.[2][3][4] Consequently, inhibition of the COX-2/PGE2 pathway is a major strategy for the development of anti-inflammatory drugs.[5][6]

Kulactone, a lignan compound, has been investigated for its potential biological activities. This document provides a detailed overview of the putative effects of this compound on PGE2 production, drawing upon evidence from structurally related compounds and outlining the key signaling pathways that are likely involved. Furthermore, comprehensive experimental protocols are provided to enable researchers to investigate these effects in a laboratory setting.

Putative Mechanism of Action

While direct studies on this compound's effect on PGE2 are limited, evidence from related compounds, such as other lignans and flavonoids, suggests that this compound may inhibit PGE2 production through the modulation of key inflammatory signaling pathways. The proposed mechanism involves the inhibition of the NF-κB and MAPK signaling cascades, which are critical upstream regulators of COX-2 expression.[7][8][9]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes, including COX-2.[7][10] this compound may interfere with these pathways by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus.[11][12][13] Additionally, this compound may suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[8][9][10] The downregulation of these pathways would lead to reduced COX-2 expression and, consequently, decreased PGE2 synthesis.[14][15]

Quantitative Data Summary

The following tables summarize the inhibitory effects of compounds structurally related to this compound on COX enzymes and PGE2 production. This data provides a basis for hypothesizing the potential efficacy of this compound.

Table 1: Inhibitory Activity of Kuwanon A (a flavonoid with structural similarities) against COX-1 and COX-2 [5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
Kuwanon A>10014>7.1
Celecoxib>10015.8>6.3

Table 2: Effect of Various Flavonoids on LPS-Induced PGE2 Production in Macrophages [14][16]

CompoundConcentration% Inhibition of PGE2 Production
Flavone10 µMSignificant Inhibition
Kaempferol10 µMSignificant Inhibition
Isorhamnetin10 µMSignificant Inhibition
Daidzein10 µMSignificant Inhibition
Genistein10 µMSignificant Inhibition

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Putative Effect on PGE2 Production

Kulactone_PGE2_Pathway cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK activates MAPK MAPK (ERK, JNK, p38) LPS->MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors COX2_gene COX-2 Gene Nucleus->COX2_gene transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein translation AA Arachidonic Acid PGE2 PGE2 AA->PGE2 COX-2

Caption: Putative signaling pathway of this compound's inhibitory effect on PGE2 production.

Experimental Workflow for Investigating this compound's Effect on PGE2

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Treatment with this compound and/or LPS cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis elisa PGE2 Measurement (ELISA) supernatant_collection->elisa western_blot Protein Analysis (Western Blot for COX-2, p-IκBα, p-MAPK) cell_lysis->western_blot cox_assay COX-2 Activity Assay cell_lysis->cox_assay data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis cox_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow to assess this compound's impact on PGE2.

Experimental Protocols

Protocol 1: Determination of PGE2 Production in Cell Culture

Objective: To quantify the effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • PGE2 ELISA kit[17]

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight.

  • Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the designated wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant for PGE2 measurement.

  • PGE2 ELISA: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[17]

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-only treated cells.

Protocol 2: In Vitro COX-2 Inhibitory Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2.

Materials:

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)[3][6][18]

  • Recombinant human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • 96-well plate compatible with the assay reader

Procedure:

  • Assay Preparation: Prepare the assay buffer, enzyme, and substrate according to the kit's manual.

  • Inhibitor Addition: Add different concentrations of this compound and celecoxib to the respective wells. Include a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to all wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of prostaglandin produced.[3]

  • Data Analysis: Calculate the IC50 value for this compound, which represents the concentration required to inhibit 50% of the COX-2 enzyme activity.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment and Lysis: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1, but in larger format plates (e.g., 6-well plates). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes. b. Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membranes with the desired primary antibodies overnight at 4°C. d. Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin) or the total protein for phosphorylated targets. Compare the levels of phosphorylated proteins in treated versus control cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on PGE2 production. Based on the current understanding of related compounds, it is plausible that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a downstream reduction in COX-2 expression and PGE2 synthesis. The detailed experimental procedures will enable researchers to rigorously test this hypothesis and further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay of Kulactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators in the inflammatory cascade. Their upregulation is a hallmark of many pathological states, making them critical targets for therapeutic intervention. Kulactone, a natural triterpenoid, has been identified as a potential anti-inflammatory agent. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on TNF-α and IL-6 production in a cell-based model. The described assays are fundamental for the preclinical assessment of novel anti-inflammatory compounds.

While direct inhibitory data for this compound on TNF-α and IL-6 are not extensively available in public literature, the provided protocols offer a robust framework for researchers to determine its efficacy. The methodologies are based on established in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, a standard approach for screening anti-inflammatory drug candidates.

Principle of the Assay

The assays detailed below utilize murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) stimulated with bacterial lipopolysaccharide (LPS) to induce a pro-inflammatory response, leading to the production and secretion of TNF-α and IL-6. The inhibitory potential of this compound is quantified by measuring the reduction in the levels of these cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway Overview

LPS stimulation of macrophages initiates a signaling cascade predominantly through the Toll-like receptor 4 (TLR4). This leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways results in the translocation of transcription factors to the nucleus, inducing the expression of pro-inflammatory genes, including those for TNF-α and IL-6. Many anti-inflammatory compounds, including other triterpenoids, exert their effects by modulating these signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocation AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocation Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene AP1_nuc->Gene mRNA TNF-α & IL-6 mRNA Gene->mRNA Cytokines TNF-α & IL-6 (Secretion) mRNA->Cytokines This compound This compound (Potential Inhibition) This compound->IKK This compound->MAPK

Caption: LPS-induced pro-inflammatory signaling pathway.

Quantitative Data Summary

The following table presents exemplary data for a hypothetical triterpenoid compound to illustrate the expected outcomes of the inhibition assays. Researchers should generate their own data for this compound.

CompoundTarget CytokineCell LineIC50 (µM)Max Inhibition (%)
This compound TNF-αRAW 264.7To be determinedTo be determined
This compound IL-6RAW 264.7To be determinedTo be determined
Example Triterpenoid ATNF-αRAW 264.715.285
Example Triterpenoid BIL-6THP-125.892

Experimental Workflow

The general workflow for the cytokine inhibition assay is outlined below.

G A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment with this compound (Varying concentrations) A->B 24h incubation C 3. Stimulation with LPS (e.g., 1 µg/mL) B->C 1h pre-incubation D 4. Incubation (e.g., 24 hours) C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for cytokine inhibition assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells.

  • This compound: Stock solution prepared in sterile DMSO (e.g., 10 mM).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS): From E. coli O111:B4 (or similar), stock solution in sterile PBS.

  • Phosphate Buffered Saline (PBS): Sterile.

  • Trypan Blue: For cell counting.

  • TNF-α and IL-6 ELISA Kits: (Mouse or Human, as appropriate for the cell line).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol 1: TNF-α Inhibition Assay
  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and perform a cell count using a hemocytometer and Trypan Blue.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control (a known TNF-α inhibitor, e.g., dexamethasone).

  • LPS Stimulation:

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure precisely. This typically involves adding the supernatant and standards to an antibody-coated plate, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

Protocol 2: IL-6 Inhibition Assay

The protocol for the IL-6 inhibition assay is identical to the TNF-α assay, with the following modifications:

  • Cell Line: While RAW 264.7 cells can be used, THP-1 cells (differentiated into macrophages with PMA) are also a common model for IL-6 production.

  • ELISA Kit: Use a commercial mouse or human IL-6 ELISA kit, depending on the cell line used.

  • Quantification: Follow the manufacturer's protocol for the specific IL-6 ELISA kit to determine the concentration of IL-6 in the supernatants.

Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed reduction in cytokine production is not due to cell death. This should be performed in parallel with the inhibition assays.

  • Seed and treat the cells with this compound as described in the inhibition assay protocols, but without LPS stimulation.

  • After the 24-hour incubation period, perform an MTT assay or other suitable viability assay according to the manufacturer's instructions.

  • Only non-toxic concentrations of this compound should be considered for the final analysis of cytokine inhibition.

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve for the ELISA by plotting the absorbance values against the known concentrations of the TNF-α or IL-6 standards. Use a four-parameter logistic (4-PL) curve fit.

  • Cytokine Concentration: Calculate the concentration of TNF-α or IL-6 in each sample by interpolating their absorbance values from the standard curve.

  • Percentage Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Cytokine_this compound - Cytokine_Unstimulated) / (Cytokine_LPS - Cytokine_Unstimulated)] x 100

    Where:

    • Cytokine_this compound is the cytokine concentration in the presence of this compound and LPS.

    • Cytokine_Unstimulated is the basal cytokine concentration in the absence of LPS.

    • Cytokine_LPS is the cytokine concentration in the presence of LPS and vehicle control.

  • IC50 Calculation: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit cytokine production by 50%.

Conclusion

These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound on the pro-inflammatory cytokines TNF-α and IL-6. The successful execution of these protocols will generate crucial data for understanding the anti-inflammatory properties of this compound and its potential as a therapeutic agent. It is recommended to further investigate the underlying molecular mechanisms of action, for instance, by examining the effect of this compound on the NF-κB and MAPK signaling pathways.

Application Note: Antifungal Susceptibility Testing of Kulactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific data on the antifungal susceptibility of Kulactone is not publicly available. The following protocols and data tables are provided as a comprehensive guide and template for researchers to conduct and report their own investigations into the antifungal properties of this compound, based on established international standards.

Introduction

This compound is a natural compound that has been identified in plants such as Melia azedarach and Azadirachta indica.[1] The emergence of drug-resistant fungal pathogens necessitates the discovery and evaluation of novel antifungal agents. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6] This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Quantitative Data Presentation

Effective evaluation of a novel antifungal agent requires standardized data presentation. The following table serves as a template for summarizing the antifungal activity of this compound against a panel of clinically relevant fungal species. Data should be compared against a well-characterized antifungal agent as a positive control.

Table 1: Example Summary of Minimum Inhibitory Concentration (MIC) Data for this compound

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Fungal SpeciesATCC Strain No.This compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans90028[Enter Data]0.25 - 1.00.5 - 1.0
Candida glabrata90030[Enter Data]8 - 320.5 - 2.0
Candida parapsilosis22019[Enter Data]1 - 40.25 - 2.0
Candida krusei6258[Enter Data]16 - 641.0 - 4.0
Cryptococcus neoformans32045[Enter Data]4 - 160.25 - 1.0
Aspergillus fumigatus204305[Enter Data]>640.5 - 2.0
Aspergillus flavus204304[Enter Data]>640.5 - 2.0
Trichophyton rubrum28188[Enter Data]4 - 321.0 - 8.0

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[4][7][8]

3.1.1 Materials and Reagents

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Standard antifungal agents (e.g., Fluconazole, Amphotericin B)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or colony counter

  • Fungal isolates (see Table 1 for examples)

  • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[9][10]

  • Sterile DMSO (or other solvent used for this compound)

3.1.2 Inoculum Preparation

  • Yeasts (Candida spp., Cryptococcus spp.):

    • Subculture the yeast from frozen stock onto a Sabouraud Dextrose Agar (SDA) plate and incubate for 24-48 hours at 35°C.

    • Select several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]

  • Filamentous Fungi (Aspergillus spp., Trichophyton spp.):

    • Grow the mold on Potato Dextrose Agar (PDA) for 7 days at 35°C to encourage conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁶ conidia/mL using a hemocytometer.

    • Dilute this stock suspension 1:50 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL.

3.1.3 Preparation of Microdilution Plates

  • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for column 1.

  • Prepare a stock solution of this compound at 20 times the highest desired final concentration in the appropriate solvent.

  • Add 200 µL of a 2x concentrated working solution of this compound to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no drug) and column 12 as the sterility control (no inoculum).

  • The final drug concentrations will typically range from 0.03 to 16 µg/mL or higher, depending on the anticipated potency of the compound.

3.1.4 Inoculation and Incubation

  • Add 100 µL of the final standardized fungal inoculum to each well from column 1 to column 11. Do not inoculate column 12.

  • The final volume in each test well will be 200 µL.

  • Seal the plates or place them in a humidified container to prevent evaporation.

  • Incubate the plates at 35°C. Incubation times vary by organism:

    • Candida spp.: 24-48 hours.[7]

    • Cryptococcus neoformans: 48-72 hours.[7]

    • Aspergillus spp.: 48 hours.[3]

    • Trichophyton spp.: 7 days.[12]

3.1.5 MIC Endpoint Determination

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free growth control (Column 11).

  • For yeasts and for Amphotericin B against molds, the endpoint is typically the first well showing no visible growth (100% inhibition).

  • For azole drugs against yeasts, the MIC is defined as the concentration that produces an ~50% reduction in turbidity compared to the growth control.[12]

  • For echinocandins against molds, a Minimum Effective Concentration (MEC) may be determined, which is the lowest drug concentration leading to the growth of small, abnormal hyphal clusters.[8]

  • Always run QC strains in parallel to validate the assay. The resulting MICs for the QC strains must fall within the accepted ranges published by CLSI.[9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing protocol.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 Prepare Fungal Inoculum (0.5 McFarland for Yeasts) p2 Prepare this compound & Control Drug Dilutions p3 Dispense RPMI Medium into 96-Well Plate a1 Perform Serial Dilutions of Drugs in Plate p3->a1 Plate Ready a2 Inoculate Wells with Fungal Suspension a1->a2 Drugs Diluted a3 Incubate Plate (35°C, 24-72h) a2->a3 Plate Inoculated an1 Visually Read Plate for Growth Inhibition a3->an1 Incubation Complete an2 Determine MIC (Lowest concentration with no growth) an1->an2 Growth Assessed an3 Record & Compare with QC Strains an2->an3 MIC Value

Caption: Workflow for antifungal susceptibility testing.

Hypothetical Mechanism of Action Pathway

While the mechanism of action for this compound is unknown, a common target for antifungal drugs is the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity. The diagram below illustrates this pathway, which could be a potential area of investigation for this compound.

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14-alpha-demethylase (Erg11) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane This compound Hypothetical Action of this compound This compound->enzyme Inhibition? enzyme->ergosterol

Caption: Hypothetical inhibition of ergosterol synthesis.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Kulactone against Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus niger is a ubiquitous filamentous fungus with significant implications in various fields, including clinical mycology and industrial biotechnology. While generally considered a saprophyte, it can cause opportunistic infections, known as aspergillosis, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and evaluation of novel antifungal agents. Kulactone, a natural compound, has been identified as a potential candidate for antifungal drug development. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus niger, adhering to established standards for antifungal susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation

The following table represents a hypothetical summary of MIC data for this compound against a panel of clinical and environmental Aspergillus niger isolates. This format allows for a clear and concise presentation of the compound's in vitro efficacy.

Isolate ID Source This compound MIC (µg/mL)
AN-001Clinical (Bronchoalveolar lavage)8
AN-002Clinical (Sputum)16
AN-003Environmental (Soil)8
AN-004Clinical (Tissue biopsy)4
AN-005Environmental (Air sample)16
.........
Summary Statistics
MIC Range 4 - 16
MIC50 8
MIC90 16

MIC50 : The concentration of this compound at which 50% of the tested isolates are inhibited. MIC90 : The concentration of this compound at which 90% of the tested isolates are inhibited.

Experimental Protocols

The following protocol for the broth microdilution method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7]

Materials and Reagents
  • This compound (powder form)

  • Aspergillus niger isolates

  • Potato Dextrose Agar (PDA) plates or slants

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Glucose

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.85% saline with 0.05% Tween 20

  • Sterile, flat-bottom 96-well microtiter plates

  • Hemocytometer or spectrophotometer

  • Sterile distilled water

  • Pipettes and sterile tips

  • Incubator (35°C)

Media Preparation (RPMI-1640)
  • Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in 900 mL of distilled water.

  • Adjust the pH to 7.0 ± 0.1 using 1N NaOH.

  • Add distilled water to a final volume of 1 L.

  • Sterilize the medium by filtration through a 0.22 µm filter.

  • For the final test medium, supplement the sterile RPMI-MOPS medium with glucose to a final concentration of 2%.[1][2][3] This is referred to as RPMI 2%G.

Inoculum Preparation
  • Subculture Aspergillus niger onto PDA plates and incubate at 35°C for 5-7 days to obtain good sporulation.

  • Harvest the conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.

  • Gently rub the surface of the colony with a sterile loop or swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube.

  • Allow the heavy particles to settle for 3-5 minutes and collect the upper homogenous suspension.

  • Adjust the conidial suspension to a concentration of 0.5 x 105 to 5 x 105 CFU/mL. This can be achieved by:

    • Hemocytometer: Directly counting the conidia and diluting accordingly.

    • Spectrophotometer: Adjusting the suspension to an optical density that corresponds to the desired concentration (this requires prior validation with colony counts).

  • The final inoculum for the microtiter plate will be prepared by diluting this suspension.

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • In a separate 96-well plate or in microcentrifuge tubes, perform serial two-fold dilutions of the this compound stock solution in RPMI 2%G to achieve concentrations that are twice the final desired concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

Broth Microdilution Assay
  • Dispense 100 µL of each two-fold this compound dilution into the wells of a sterile 96-well microtiter plate.

  • Prepare the final inoculum by diluting the adjusted conidial suspension in RPMI 2%G to achieve a concentration of 0.4 x 104 to 5 x 104 CFU/mL.[8][9]

  • Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension. This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of RPMI 2%G + 100 µL of the final inoculum suspension (no this compound).

    • Sterility Control: 200 µL of RPMI 2%G (no inoculum, no this compound).

  • Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 48-72 hours.[2][3]

Determination of MIC
  • After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control.[1][2][3]

  • A reading mirror can be used to facilitate the observation of growth at the bottom of the wells.

Visualizations

Experimental Workflow

MIC_Workflow Workflow for MIC Determination of this compound against A. niger cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare RPMI 2%G Medium dispense_drug Dispense this compound Dilutions into 96-well Plate prep_media->dispense_drug prep_inoculum Prepare and Standardize A. niger Inoculum add_inoculum Inoculate Wells with A. niger Suspension prep_inoculum->add_inoculum prep_drug Prepare Serial Dilutions of this compound prep_drug->dispense_drug dispense_drug->add_inoculum add_controls Include Growth and Sterility Controls add_inoculum->add_controls incubate Incubate at 35°C for 48-72 hours add_controls->incubate read_mic Visually Determine MIC (No Visible Growth) incubate->read_mic

Caption: Experimental workflow for determining the MIC of this compound.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of this compound is yet to be fully elucidated, many antifungal agents target the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. The following diagram illustrates this hypothetical mechanism of action.

Ergosterol_Pathway Hypothetical Mechanism: Inhibition of Ergosterol Biosynthesis cluster_inhibition Inhibition Point acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol->inhibition_point membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane This compound This compound This compound->inhibition_point Inhibits 14-α-demethylase inhibition_point->ergosterol

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

References

Application Notes and Protocols: Cytotoxicity of Kulactone in A549 Lung Cancer Cells using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone, a member of the sesquiterpene lactone class of natural compounds, has garnered interest for its potential anticancer properties. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in the human lung adenocarcinoma cell line, A549, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocols outlined herein serve as a comprehensive guide for researchers investigating the anticancer effects of this compound and similar sesquiterpene lactones. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Data Presentation: Illustrative Cytotoxicity of a Compound in A549 Cells

The following tables present example data demonstrating the cytotoxic effects of a hypothetical compound on A549 lung cancer cells, as determined by the MTT assay.

Table 1: Cell Viability of A549 Cells Treated with a Hypothetical Compound for 24 Hours

Compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0794.4
50.95 ± 0.0676.0
100.68 ± 0.0554.4
250.35 ± 0.0428.0
500.15 ± 0.0212.0

Table 2: IC50 Values of a Hypothetical Compound in A549 Cells at Different Time Points

Time PointIC50 (µM)
24 hours9.47
48 hours7.21
72 hours5.83

Note: The data presented in these tables are for illustrative purposes and are based on typical results obtained from MTT assays with cytotoxic compounds on A549 cells.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Harvest A549 cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve of cell viability versus compound concentration.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A549_cells A549 Cells Seed_cells Seed cells in 96-well plate A549_cells->Seed_cells Incubate_overnight Incubate overnight Seed_cells->Incubate_overnight Add_this compound Add this compound at various concentrations Incubate_overnight->Add_this compound Incubate_treatment Incubate for 24, 48, or 72h Add_this compound->Incubate_treatment Add_MTT Add MTT reagent Incubate_treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_absorbance Read absorbance at 570 nm Solubilize->Read_absorbance Calculate_viability Calculate cell viability (%) Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 value Calculate_viability->Determine_IC50

Fig. 1: Workflow for MTT Assay.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. While the specific pathways affected by this compound in A549 cells require experimental validation, the following diagrams illustrate common pathways targeted by this class of compounds in lung cancer cells.

Induction of Apoptosis via the Intrinsic Pathway

Many sesquiterpene lactones induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Apoptosis_Pathway cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Intrinsic Apoptosis Pathway.
Inhibition of Pro-survival Signaling Pathways

Sesquiterpene lactones can also inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells, such as the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis.

Pro_Survival_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt Activates Proliferation_PI3K Cell Proliferation & Survival Akt->Proliferation_PI3K NFkB NF-κB IKK->NFkB Activates Proliferation_NFkB Inflammation & Cell Survival NFkB->Proliferation_NFkB

Fig. 3: Pro-survival Signaling Pathways.

Conclusion

These application notes provide a comprehensive framework for investigating the cytotoxic effects of this compound on A549 lung cancer cells. The detailed MTT assay protocol enables the reliable determination of cell viability and IC50 values. The illustrative data and signaling pathway diagrams, based on the known activities of related sesquiterpene lactones, offer a predictive model for the potential mechanisms of action of this compound. Further experimental studies are essential to validate these hypotheses and to fully elucidate the anticancer properties of this compound for its potential development as a therapeutic agent.

Application Notes and Protocols for In Vivo Studies of Kulactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Kulactone, a lipophilic natural compound, for in vivo administration in animal models. Given its poor aqueous solubility, specialized formulation strategies are necessary to achieve adequate bioavailability for preclinical research.

1. Introduction to this compound

This compound is a natural bioflavonoid with a molecular weight of 452.7 g/mol .[1] Its high lipophilicity, indicated by an XLogP3 value of 6.9, suggests poor water solubility, a characteristic that presents challenges for achieving sufficient systemic exposure in in vivo studies.[1] Proper formulation is therefore critical to enable the evaluation of its biological activities, which are reported to include antifungal, antibacterial, and antiplasmodial properties.[2]

2. Formulation Strategies for Poorly Soluble Compounds

The primary challenge in formulating this compound is to enhance its dissolution and absorption. Several established techniques can be employed to improve the bioavailability of such hydrophobic compounds:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), encapsulate the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[3][4] Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems spontaneously form fine oil-in-water emulsions, facilitating drug absorption.[3]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5]

  • Co-solvent and Surfactant Systems: Utilizing a combination of water-miscible organic solvents (co-solvents) and surfactants can increase the solubility of lipophilic compounds in aqueous solutions.[6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its formulation.

PropertyValueSource
Molecular FormulaC₃₀H₄₄O₃PubChem[1]
Molecular Weight452.7 g/mol PubChem[1]
XLogP36.9PubChem[1]
AppearanceWhite to off-white solidMedchemExpress[2]

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)

This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for oral administration of this compound.

Materials:

  • This compound powder

  • Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath or incubator

Procedure:

  • Solubility Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components for the formulation.

    • Add an excess amount of this compound to a known volume of each excipient in separate vials.

    • Agitate the vials at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a suitable analytical method (e.g., HPLC-UV).

  • Formulation Preparation:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of the selected excipients. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-solvent).

    • Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Add the desired amount of this compound to the excipient mixture.

    • Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the this compound is completely dissolved and the solution is clear.

  • Characterization of the SEDDS:

    • Self-Emulsification Test: Add a small volume (e.g., 1 mL) of the prepared SEDDS to a larger volume (e.g., 250 mL) of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the formation of an emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.

    • Droplet Size Analysis: Determine the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nanometer range are desirable for optimal absorption.

Protocol 2: Preparation of a Nanosuspension

This protocol outlines the preparation of a this compound nanosuspension for oral or parenteral administration.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, TPGS)

  • Purified water

  • High-pressure homogenizer or bead mill

  • Zetasizer for particle size and zeta potential measurement

Procedure:

  • Feasibility Study:

    • Prepare a preliminary suspension of this compound in an aqueous solution containing a stabilizer.

    • Use a high-shear mixer to create a pre-milling suspension.

  • Nanosizing:

    • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a sufficient number of cycles at an optimized pressure until the desired particle size is achieved.

    • Bead Milling: Alternatively, place the pre-milled suspension in a milling chamber with milling beads and mill for a specified duration.

  • Characterization of the Nanosuspension:

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI using dynamic light scattering (DLS). A narrow size distribution (low PDI) is preferred.

    • Zeta Potential: Determine the zeta potential to assess the stability of the suspension. A higher absolute zeta potential value indicates better stability.

    • Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 3: Preparation of a Co-solvent/Surfactant Formulation

This protocol details the preparation of a solution of this compound using a co-solvent and a surfactant for oral or intravenous administration.

Materials:

  • This compound powder

  • Co-solvent (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400))

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Saline or 5% dextrose solution

  • Sterile filters (for intravenous administration)

Procedure:

  • Solubility Enhancement:

    • Dissolve the required amount of this compound in a minimal amount of the selected co-solvent (e.g., DMSO). Gentle warming and vortexing can be used to aid dissolution.

    • In a separate container, prepare the desired concentration of the surfactant in the aqueous vehicle (saline or dextrose solution).

  • Formulation:

    • Slowly add the this compound-co-solvent solution to the surfactant-containing aqueous vehicle while stirring continuously.

    • Observe for any precipitation. The final solution should be clear.

    • For intravenous administration, sterile filter the final formulation through a 0.22 µm filter.

  • Considerations:

    • The concentration of the co-solvent and surfactant should be kept to a minimum to avoid potential toxicity in the animal model.

    • The final formulation should be visually inspected for clarity and the absence of particulates before administration.

Potential Signaling Pathways of this compound

As a flavonoid, this compound may modulate several signaling pathways implicated in inflammation and cell proliferation. The following diagrams illustrate potential pathways that could be investigated in relation to this compound's biological activity.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Kulactone_NFkB This compound Kulactone_NFkB->IKK Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_Tyr_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyr_Kinase PI3K PI3K Receptor_Tyr_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Kulactone_PI3K This compound Kulactone_PI3K->PI3K G Formulation Formulation Animal_Dosing Animal Dosing (e.g., oral gavage) Formulation->Animal_Dosing Sample_Collection Sample Collection (Blood, Tissues) Animal_Dosing->Sample_Collection Pharmacokinetic_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->Pharmacokinetic_Analysis Pharmacodynamic_Analysis Pharmacodynamic Analysis (Biomarkers) Sample_Collection->Pharmacodynamic_Analysis Data_Analysis Data Analysis & Interpretation Pharmacokinetic_Analysis->Data_Analysis Pharmacodynamic_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Kulactone Solutions: Technical Support and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Kulactone in commonly used laboratory solvents, DMSO and ethanol. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO and ethanol solutions at room temperature?

There is currently limited publicly available data specifically quantifying the long-term stability of this compound in DMSO and ethanol solutions at room temperature. As a general guideline for natural products, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, solutions should be kept at -20°C or -80°C and protected from light to minimize degradation. A preliminary stability study is advised to determine the acceptable storage duration for your specific experimental conditions.

Q2: What are the potential signs of this compound degradation in solution?

Degradation of this compound in solution may not be visually apparent. However, researchers should be aware of potential indicators such as:

  • Color Change: A noticeable change in the color of the solution over time.

  • Precipitation: The formation of solid particles, indicating decreased solubility of this compound or its degradation products.

  • Loss of Biological Activity: A significant decrease in the expected biological effect of the compound in your assays.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the area of the parent this compound peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).

Q3: What factors can influence the stability of this compound in solution?

Several factors can affect the stability of lactones like this compound in solution:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Solvent Purity: Impurities in DMSO or ethanol, such as water or peroxides, can react with this compound and promote its degradation. It is crucial to use high-purity, anhydrous solvents.

  • pH: The pH of the solution can significantly impact the stability of the lactone ring, which is susceptible to hydrolysis under acidic or basic conditions.

  • Light Exposure: Photodegradation can occur in light-sensitive compounds. Storing solutions in amber vials or protecting them from light is a standard precautionary measure.[2]

  • Oxygen: Oxidation can be a degradation pathway for some organic molecules. While less common for lactones unless other susceptible functional groups are present, minimizing headspace in vials can reduce oxygen exposure.

Q4: Are there any known issues with using DMSO as a solvent for this compound?

DMSO is a powerful solvent but can present challenges. It is hygroscopic and can absorb moisture from the air, which could potentially lead to hydrolysis of the lactone ring over time. Additionally, improper handling and storage of DMSO can lead to the formation of impurities that may react with the dissolved compound. For sensitive long-term experiments, freshly opened, high-purity DMSO is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results between batches of this compound solution. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., via HPLC) to confirm the integrity of this compound before use.
Precipitate forms in the solution upon storage or dilution. Poor solubility at lower temperatures or in the final aqueous medium.Ensure the final concentration in your assay medium does not exceed the solubility limit. Perform a solubility test. Gentle warming and sonication may help redissolve the compound, but be cautious of potential heat-induced degradation.
Loss of compound activity over the course of an experiment. Instability in the assay medium (e.g., due to pH or enzymatic activity).Assess the stability of this compound directly in your final assay buffer over the time course of your experiment.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution via HPLC

This protocol outlines a general method for determining the stability of this compound in DMSO or ethanol.

1. Materials:

  • This compound
  • Anhydrous, high-purity DMSO or ethanol
  • HPLC-grade acetonitrile and water
  • Volumetric flasks and pipettes
  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in the chosen solvent (DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM).
  • Ensure complete dissolution, using gentle vortexing if necessary.

3. Stability Study Design:

  • aliquot the stock solution into several amber HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).

4. HPLC Analysis:

  • At each time point, retrieve a vial from each storage condition.
  • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
  • Analyze the sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point for natural products.[3]
  • The mobile phase could consist of a gradient of acetonitrile and water.
  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
  • Plot the percentage of this compound remaining versus time for each storage condition.
  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Quantitative Data Summary

Solvent Storage Temperature Time Point This compound Remaining (%) Observations
DMSORoom Temperature (25°C)0 hr100-
24 hr95.2Minor degradation peak observed.
48 hr89.5Increase in degradation peak area.
4°C0 hr100-
48 hr99.1No significant degradation.
-20°C0 hr100-
1 week99.5Stable.
EthanolRoom Temperature (25°C)0 hr100-
24 hr97.8-
48 hr94.3Minor degradation peak observed.
4°C0 hr100-
48 hr99.3No significant degradation.
-20°C0 hr100-
1 week99.6Stable.

Visualizations

Experimental Workflow for Compound Stability Assessment

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Concentrated Stock Solution aliquot Aliquot into Vials for Different Conditions prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Store storage_4c 4°C aliquot->storage_4c Store storage_neg20c -20°C aliquot->storage_neg20c Store sampling Sample at Predetermined Time Points storage_rt->sampling storage_4c->sampling storage_neg20c->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Remaining and Identify Degradants hplc->data_analysis report Generate Stability Report and Recommendations data_analysis->report

Caption: Workflow for assessing the stability of a compound in solution.

This guide provides a framework for handling this compound and assessing its stability in common laboratory solvents. For critical applications, it is imperative to perform your own stability studies under your specific experimental conditions.

References

Kulactone stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kulactone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound, like other lactones, is primarily influenced by pH and temperature. The lactone ring is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this degradation process.

Q2: Under what pH conditions is this compound most stable?

A2: Generally, lactones exhibit maximal stability in a slightly acidic to neutral pH range. For this compound, optimal stability is observed around pH 5.5.[1] In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly.

Q3: How does temperature affect the degradation of this compound?

A3: Higher temperatures provide the necessary activation energy for the hydrolysis of the lactone ring, leading to faster degradation. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C) to minimize degradation.

Q4: What is the expected degradation product of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of the lactone ring, which results in the formation of the corresponding hydroxy-carboxylic acid.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored by quantifying its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound activity in my cell culture experiment. The pH of your cell culture medium (typically around 7.4) is promoting the hydrolysis of the lactone ring.Prepare fresh stock solutions of this compound and add them to the culture medium immediately before the experiment. Consider conducting a time-course experiment to determine the rate of degradation in your specific medium.
Inconsistent results in bioassays. Degradation of this compound in stock solutions or during the experiment.Store stock solutions in a suitable buffer at a slightly acidic pH (e.g., pH 5.5) and at a low temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions.
Appearance of an extra peak in my HPLC chromatogram. This is likely the hydroxy-carboxylic acid degradation product of this compound.Confirm the identity of the new peak using a reference standard of the degraded product if available, or by using techniques like LC-MS to determine its mass.
Precipitation of this compound in aqueous buffers. This compound has limited aqueous solubility, which can be further affected by pH and buffer composition.Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

The following tables summarize the stability of this compound under various pH and temperature conditions based on typical lactone behavior.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining after 24 hours
3.092%
5.598%
7.485%
9.060%

Table 2: Effect of Temperature on this compound Stability at pH 7.4

Temperature% this compound Remaining after 24 hours
4°C95%
25°C85%
37°C70%

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines the methodology for assessing the stability of this compound in different buffer solutions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphate buffer components (for pH 5.5, 7.4)
  • Citrate buffer components (for pH 3.0)
  • Borate buffer components (for pH 9.0)
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare buffer solutions at the desired pH values (3.0, 5.5, 7.4, and 9.0).
  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
  • Spike the this compound stock solution into each buffer to a final concentration of 100 µg/mL.

3. Incubation:

  • Incubate the prepared this compound solutions at the desired temperatures (4°C, 25°C, 37°C).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
  • Inject the sample into the HPLC system.
  • HPLC Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

Visualizations

Kulactone_Degradation_Pathway This compound This compound (Lactone Ring Intact) Degradation_Product Hydroxy-carboxylic Acid (Lactone Ring Opened) This compound->Degradation_Product Hydrolysis (H₂O, H⁺ or OH⁻) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 3.0, 5.5, 7.4, 9.0) Spike Spike this compound into Buffers Prep_Buffers->Spike Prep_Stock Prepare this compound Stock Solution (ACN) Prep_Stock->Spike Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Spike->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Quantify and Calculate % Remaining HPLC->Data_Analysis

References

Technical Support Center: Kulactone Extraction & Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kulactone. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

A1: this compound is a complex triterpenoid, a type of natural product, that has been isolated from plants such as Melia azedarach and Azadirachta indica.[1][2] Its chemical structure includes a lactone ring, which is a cyclic ester.[1][3] This lactone group is the primary site of instability. Esters, including cyclic ones, are susceptible to hydrolysis (cleavage by water), which can be catalyzed by acids or bases.[3][4][5] This reaction opens the lactone ring, converting this compound into a different, likely inactive, hydroxy carboxylic acid. Factors like elevated temperature, exposure to light, and the presence of residual water can accelerate this degradation.[6][7]

Q2: What are the primary factors that cause this compound degradation during extraction?

A2: The main factors contributing to this compound degradation are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[4][8] Maximum stability for many compounds is often found in a slightly acidic to neutral pH range (pH 4-7).[9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[7][10] For many natural products, processing temperatures above 40-50°C can lead to significant degradation.

  • Solvent Choice: The polarity of the solvent and the presence of water can influence degradation rates. Protic solvents (like methanol or water) can participate directly in hydrolysis. While 80% methanol is common for extracting phytochemicals, the water content can be a risk factor.[11]

  • Light: Exposure to UV or even visible light can induce photolytic degradation, breaking down the molecule through different pathways than hydrolysis.[6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the complex molecular structure.

Q3: What are the ideal storage conditions for this compound-containing extracts and purified samples?

A3: Based on general principles for storing sensitive natural products, the following conditions are recommended:

  • Temperature: Store samples at low temperatures, such as -20°C for long-term storage (months to years) or 4°C for short-term use (weeks).[12] For stock solutions in solvents like DMSO, -80°C is preferable for long-term stability.[12]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.[6]

  • Form: Store as a dry, powdered extract or a lyophilized powder whenever possible, as this minimizes hydrolysis by removing water.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: The extraction conditions (temperature, pH, solvent) are too harsh, causing the lactone ring to open.1. Reduce extraction temperature to below 40°C. Consider cold maceration or ultrasonic-assisted extraction (UAE) instead of high-temperature methods like Soxhlet.[13]2. Ensure the extraction solvent is neutral or slightly acidic. Avoid using strong acids or bases.3. Minimize water content in the solvent if possible, or reduce extraction time to limit exposure.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products: The new peaks likely correspond to the hydrolyzed (ring-opened) form of this compound or other degradation byproducts.1. Analyze a sample of the extract that has been intentionally degraded (e.g., by adding a small amount of acid or base) to confirm if the new peaks match.2. Follow the solutions for "Low Yield" to prevent further degradation.3. Use light-protected glassware and purge solvents with nitrogen to rule out photolytic and oxidative degradation.[6]
Extract Color Changes Over Time Oxidation or Photodegradation: Exposure to air (oxygen) and/or light is causing chemical changes in the extract components, including this compound.1. Work in a fume hood with reduced light or use amber-colored labware.2. During solvent evaporation (e.g., rotary evaporation), ensure the vacuum is sufficient and consider a nitrogen bleed to prevent oxidation.3. Store the final extract under an inert atmosphere and protected from light.
Inconsistent Results Between Batches Variability in extraction parameters: Minor, unrecorded changes in extraction time, temperature, or solvent composition are leading to different levels of degradation.1. Standardize the extraction protocol completely. Document all parameters, including source of plant material, solvent batch, exact temperature, and duration.2. Implement quality control checks at intermediate steps using techniques like TLC or HPLC to monitor for the presence of this compound and its degradation products.[14]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) for this compound

This method is designed to maximize yield while minimizing thermal degradation.

  • Sample Preparation:

    • Grind dried plant material (e.g., from Melia azedarach) to a fine powder (40-60 mesh).

    • Dry the powder in a desiccator over silica gel for 48 hours to remove residual moisture.

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of HPLC-grade ethyl acetate (a less polar, aprotic solvent to minimize hydrolysis).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 30 minutes.[13] Maintain the bath temperature at or below 35°C by adding ice as needed.[13]

  • Isolation:

    • Filter the mixture through Whatman No. 1 filter paper under vacuum.

    • Collect the filtrate and transfer it to a round-bottom flask.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator.

    • Maintain the water bath temperature below 40°C to prevent thermal degradation.

    • Evaporate to dryness to obtain the crude extract.

  • Storage:

    • Transfer the dried extract to an amber vial, flush with nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: HPLC-UV Analysis for this compound and Degradation Products

This method allows for the quantification of this compound and the detection of its primary hydrolytic degradation product.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm (typical for detecting carbonyl groups in the absence of strong chromophores).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the crude extract in the mobile phase at 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • The this compound peak should elute as a sharp peak. The ring-opened hydroxy acid (degradation product) is more polar and will therefore have a shorter retention time than the parent this compound.

    • Quantification can be performed using a calibration curve prepared from a purified this compound standard.

Visual Guides

Potential Degradation Pathway of this compound

The primary degradation route for this compound is the hydrolysis of its lactone ring, which is accelerated by the presence of acid (H+) or base (OH-).

G cluster_main This compound Degradation Pathway cluster_catalysts Accelerating Factors This compound This compound (Stable Lactone Ring) Degraded Hydroxy Carboxylic Acid (Ring-Opened, Inactive) This compound->Degraded Hydrolysis invisible_node Heat High Temperature (>40°C) Heat->invisible_node accelerates Acid Acidic Conditions (H+) Acid->invisible_node catalyzes Base Basic Conditions (OH-) Base->invisible_node catalyzes

Caption: Primary hydrolytic degradation pathway for this compound.

Optimized this compound Extraction Workflow

This workflow highlights critical control points (in yellow) to minimize degradation during the extraction process.

G cluster_extraction cluster_evaporation start Start: Dried Plant Material prep Grinding & Drying start->prep extraction Ultrasonic-Assisted Extraction prep->extraction filtration Vacuum Filtration extraction->filtration ccp1 Control Temperature (<35°C) Use Aprotic Solvent extraction->ccp1 evaporation Rotary Evaporation filtration->evaporation end Finish: Crude this compound Extract evaporation->end ccp2 Control Temperature (<40°C) Work Promptly evaporation->ccp2 ccp3 Store at -20°C Inert Atmosphere, Dark end->ccp3

Caption: Recommended workflow with critical control points.

Troubleshooting Decision Tree for Low this compound Yield

A logical guide to diagnosing the cause of poor extraction outcomes.

G start Problem: Low this compound Yield check_temp Was Extraction Temp > 40°C? start->check_temp check_solvent Was a Protic Solvent (e.g., Methanol/Water) Used? check_temp->check_solvent No sol_temp Root Cause: Thermal Degradation Solution: Use Cold Maceration or UAE check_temp->sol_temp Yes check_light Was Extract Exposed to Strong Light/Air? check_solvent->check_light No sol_solvent Root Cause: Solvent-Induced Hydrolysis Solution: Switch to Aprotic Solvent (e.g., Ethyl Acetate) check_solvent->sol_solvent Yes sol_photo Root Cause: Photo/Oxidative Degradation Solution: Use Amber Glassware & Inert Atmosphere check_light->sol_photo Yes sol_unknown Consider Other Factors: Plant Material Quality, Analytical Method Error check_light->sol_unknown No

Caption: A decision tree for troubleshooting low yield issues.

References

How to overcome low yield of Kulactone from natural sources?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Kulactone from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

This compound is a tirucallane-type triterpenoid, a class of complex natural products.[1] It has been isolated from plants of the Meliaceae family, notably from the fruits of Melia azedarach and from Azadirachta indica.[1][2] These plants are known for producing a rich diversity of structurally complex secondary metabolites.[3]

Q2: What are the typical yields of this compound from its natural sources?

The yield of this compound and related triterpenoids from natural sources is generally low and can vary depending on the plant part, geographical location, and extraction method. For instance, in one study on Melia azedarach fruits, while the overall dichloromethane-soluble fraction of a methanol extract was substantial, the final purified yield of individual triterpenoids was in the milligram range from a large starting biomass.[4]

Q3: Why is the natural abundance of this compound low?

The low yield of this compound from plants is a common challenge for many secondary metabolites. This can be attributed to several factors:

  • Complex Biosynthetic Pathways: The biosynthesis of triterpenoids is a multi-step process involving numerous enzymes, making it metabolically expensive for the plant.[5][6]

  • Tight Regulation: The production of secondary metabolites is often tightly regulated and may only be triggered by specific developmental or environmental cues.

  • Function as Defense Compounds: As defensive compounds, they may only be produced in small quantities sufficient to deter herbivores or pathogens.[6]

Q4: What are the primary alternative strategies to overcome the low yield of this compound?

To circumvent the limitations of natural extraction, several alternative production strategies are being explored for high-value triterpenoids:

  • Metabolic Engineering: This involves genetically modifying a host organism, such as a plant or a microbe (e.g., Saccharomyces cerevisiae), to produce this compound at higher quantities.[7]

  • Semi-Synthesis: This approach involves the chemical modification of a more abundant, structurally related natural precursor to yield this compound.[8]

  • Cell-Free Synthesis: This emerging technology utilizes cell extracts, rather than whole living cells, to produce complex molecules like triterpenoids, offering greater control over the production process.[9]

Troubleshooting Guides

Issue 1: Low Yield from Natural Source Extraction
Possible Cause Suggested Solution
Inefficient Extraction Solvent Experiment with a range of solvents with varying polarities. A common starting point for triterpenoids is a sequential extraction with non-polar (e.g., hexane) followed by more polar solvents (e.g., dichloromethane, methanol).[4]
Suboptimal Extraction Method Compare different extraction techniques such as Soxhlet extraction, maceration, and ultrasound-assisted extraction to determine the most efficient method for your plant material.[10]
Degradation of this compound during Extraction Minimize exposure to high temperatures and light. Consider performing extractions at room temperature or using methods that do not require heat.
Complex Mixture Complicating Purification Employ multi-step purification protocols, including various chromatographic techniques like column chromatography on silica gel and Sephadex, followed by high-performance liquid chromatography (HPLC).[11][12]
Issue 2: Challenges in Heterologous Production via Metabolic Engineering
Possible Cause Suggested Solution
Insufficient Precursor Supply Overexpress key enzymes in the upstream mevalonate (MVA) pathway, such as HMG-CoA reductase, to increase the pool of the triterpenoid precursor, 2,3-oxidosqualene.[13]
Low Activity of Biosynthetic Enzymes in Host Codon-optimize the genes for the this compound biosynthetic enzymes (oxidosqualene cyclase, P450s, etc.) for the chosen expression host (e.g., yeast, E. coli). Consider protein engineering to improve enzyme kinetics.[14]
Toxicity of Intermediates or Final Product Utilize inducible promoters to control the timing of pathway activation. Engineer efflux pumps to export the product from the cell or target the biosynthetic pathway to a specific subcellular compartment.[13]
Incompatibility of Plant Enzymes in Microbial Host Ensure proper post-translational modifications if required. For enzymes like P450s, co-express a suitable cytochrome P450 reductase.

Quantitative Data

Method Source/Host Compound Reported Yield
Natural ExtractionMelia azedarach (dried fruits)Dichloromethane-soluble fraction of MeOH extract20 g from 550 g
Natural ExtractionMelia azedarach (dried fruits)Methyl KulonateNot explicitly quantified, but isolated from the above fraction.[4]
Metabolic Engineering (Triterpenoid)Saccharomyces cerevisiaeVarious triterpenoidsYields have been improved from mg/L to g/L scale through pathway engineering.[7]
Metabolic Engineering (Triterpene)Nicotiana tabacum (transgenic)Squalene (triterpene precursor)Up to 1,000 µg/g fresh weight.[15]

Experimental Protocols

Protocol 1: Extraction and Isolation of Triterpenoids from Melia azedarach Fruits

This protocol is adapted from a study that successfully isolated tirucallane-type triterpenoids, including methyl kulonate.[4]

  • Defatting: Powdered, lyophilized fruits (550 g) are extracted with n-hexane in a Soxhlet apparatus to remove non-polar compounds like fatty acids.

  • Methanol Extraction: The solid residue from the previous step is then extracted with methanol (MeOH). The resulting extract is concentrated to obtain a dry extract (approx. 200 g).

  • Solvent Partitioning: The dry MeOH extract is suspended in a 50:50 (v/v) methanol-water mixture and partitioned with dichloromethane (DCM). The DCM-soluble fraction is collected and concentrated (approx. 20 g).

  • Column Chromatography: The DCM fraction is subjected to open column chromatography on silica gel using a step-gradient elution with increasing polarity.

  • Further Purification: Fractions containing compounds of interest are further purified using techniques such as Sephadex column chromatography and preparative HPLC to yield pure compounds.

Protocol 2: General Strategy for Metabolic Engineering of Triterpenoid Biosynthesis in Saccharomyces cerevisiae

This protocol outlines a general workflow for engineering yeast to produce a target triterpenoid like this compound.

  • Host Strain Selection: Start with a yeast strain optimized for isoprenoid production, potentially with a downregulated competing pathway (e.g., sterol biosynthesis).

  • Pathway Gene Identification: Identify and obtain the coding sequences for the key enzymes in the this compound biosynthetic pathway:

    • An oxidosqualene cyclase (OSC) that produces the tirucallane skeleton.

    • Specific cytochrome P450 monooxygenases (P450s) and their corresponding reductase partners responsible for subsequent oxidative modifications.

    • Any other modifying enzymes like glycosyltransferases or acyltransferases.

  • Gene Synthesis and Codon Optimization: Synthesize the genes with codons optimized for expression in S. cerevisiae.

  • Vector Construction: Clone the biosynthetic genes into yeast expression vectors under the control of strong, inducible promoters. Genes can be assembled into a single multi-gene construct or expressed from separate plasmids.

  • Yeast Transformation: Transform the engineered plasmids into the selected yeast host strain.

  • Upstream Pathway Engineering: To boost precursor supply, overexpress key genes of the endogenous MVA pathway, such as tHMG1 (a truncated version of HMG-CoA reductase).

  • Fermentation and Induction: Culture the engineered yeast strain in an appropriate medium. Induce the expression of the biosynthetic pathway genes at the optimal cell density.

  • Extraction and Analysis: After fermentation, extract the triterpenoids from the yeast cells and the culture medium. Analyze the products using GC-MS or LC-MS and quantify the yield.

Visualizations

Kulactone_Biosynthesis_Strategy cluster_upstream Upstream Pathway (MVA) cluster_downstream This compound Pathway cluster_engineering Metabolic Engineering Targets AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA HMGR IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Target1 Overexpress HMGR FPP FPP IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Tirucallane Tirucallane Skeleton Oxidosqualene->Tirucallane OSC Intermediates Oxidized Intermediates Tirucallane->Intermediates P450s Target2 Introduce OSC This compound This compound Intermediates->this compound Further Modifications Target3 Introduce P450s

Caption: Metabolic engineering strategy for this compound biosynthesis.

Troubleshooting_Workflow cluster_extraction Extraction Troubleshooting cluster_biotech Biotech Troubleshooting Start Low this compound Yield Source Identify Source of Low Yield Start->Source Extraction Natural Extraction Source->Extraction Natural Source Biotech Biotechnological Production Source->Biotech Engineered Host Solvent Optimize Solvent System Extraction->Solvent Precursor Enhance Precursor Supply Biotech->Precursor Method Test Extraction Methods Solvent->Method Purification Refine Purification Protocol Method->Purification End Achieve Target Yield Purification->End Improved Yield Enzyme Optimize Enzyme Expression/Activity Precursor->Enzyme Toxicity Mitigate Host Toxicity Enzyme->Toxicity Toxicity->End Improved Yield

References

Technical Support Center: Cell Culture Media Optimization for Kulactone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Kulactone in cell culture experiments. This resource provides essential information, troubleshooting guidance, and detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a naturally occurring tirucallane-type triterpenoid compound found in plants such as Melia azedarach and Azadirachta indica.[1] Its molecular formula is C30H44O3. Published research has demonstrated that this compound possesses cytotoxic and antiproliferative properties against various cancer cell lines, including human lung adenocarcinoma (A549) and P388 cancer cells.

Q2: My cells are dying too rapidly after this compound treatment. What could be the cause?

A2: Rapid cell death can be due to several factors:

  • High Concentration of this compound: You may be using a concentration that is too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.5%). Always include a solvent control in your experiments.

  • Suboptimal Cell Culture Conditions: Factors such as pH, temperature, and CO2 levels can impact cell health and their sensitivity to treatment. Ensure your incubator and media are properly calibrated and prepared.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.

Q3: I am observing inconsistent results between experiments. What are the possible reasons?

A3: Inconsistent results can stem from:

  • Media Variability: The composition of your cell culture media is critical. Using serum-free, chemically defined media can reduce batch-to-batch variability compared to serum-containing media.

  • Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for your experiments.

  • Inaccurate Plating Density: Ensure that you are plating the same number of viable cells for each experiment.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

Q4: How can I optimize my cell culture media for this compound treatment?

A4: Media optimization is key for obtaining reliable and reproducible results. Consider the following:

  • Basal Medium Selection: Choose a basal medium that is most appropriate for your specific cell line.

  • Serum-Free vs. Serum-Containing Media: While serum provides essential growth factors, it can also introduce variability. Transitioning to a serum-free medium can enhance consistency.

  • Nutrient Supplementation: The addition of specific amino acids, vitamins, or growth factors may be necessary to support cell health during drug treatment.

  • pH and Buffering: Maintain a stable pH in your culture medium, as fluctuations can stress the cells and affect the activity of the compound.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Cell Death in Control Group Solvent (e.g., DMSO) toxicity.Decrease the final solvent concentration to a non-toxic level (e.g., <0.1% v/v). Always include a solvent-only control.
Suboptimal cell culture conditions.Verify incubator settings (temperature, CO2, humidity). Ensure proper aseptic technique to prevent contamination.
Inappropriate cell seeding density.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
Low Potency of this compound (High IC50) Degradation of this compound stock solution.Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Cell line is resistant to this compound.Consider using a different cell line or increasing the treatment duration.
Components in the media are interfering with this compound.If using serum, consider reducing the serum concentration or switching to a serum-free medium.
Precipitation of this compound in Media Poor solubility of this compound in aqueous media.Ensure the final solvent concentration is sufficient to keep the compound dissolved. Prepare dilutions just before use.
Inconsistent Cytotoxicity Results Variation in cell passage number.Use cells within a consistent and defined passage number range.
Inconsistent cell seeding density.Use a cell counter to ensure accurate and consistent cell numbers are plated for each experiment.
Variability in media components (especially serum).Transition to a serum-free, chemically defined medium if possible.

Quantitative Data Summary

The following table summarizes the cytotoxic and antiproliferative activities of tirucallane triterpenoids isolated from Melia azedarach against the A549 human lung adenocarcinoma cell line. This data can serve as a reference for designing your own experiments with this compound.

CompoundCytotoxicity (CC50 in µg/mL)Antiproliferative Activity (IC50 in µg/mL)Reference
Melianone3.6Not reported[2][3]
3-α-tigloylmelianol64.791.8[2][3]
21-β-acetoxymelianone90.6100[2][3]
Methyl Kulonate No cytotoxicity observed No antiproliferative activity observed [2][3]

Note: While closely related, the activity of this compound may differ from Methyl Kulonate. It is essential to determine the specific IC50 for this compound in your cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the exact mechanism of this compound is still under investigation, based on studies of related tirucallane triterpenoids, a plausible signaling pathway for its cytotoxic effects involves the induction of apoptosis through the modulation of key signaling cascades.

Kulactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound MAPK_Pathway MAPK Pathway (e.g., JNK, p38) This compound->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits Caspase8 Caspase-8 This compound->Caspase8 Activates (Death Receptor Pathway?) Bax Bax MAPK_Pathway->Bax Promotes IkB IκB NFkB_Pathway->IkB Prevents Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocation Mito Mitochondrial Dysfunction Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NFkB_active->Bcl2 Promotes Transcription Mito->Caspase9 Activates

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound's Cytotoxicity

This diagram outlines a typical workflow for investigating the cytotoxic effects of this compound on a cancer cell line.

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start cell_culture Cell Line Culture (e.g., A549) start->cell_culture seeding Cell Seeding in 96-well plate cell_culture->seeding treatment This compound Treatment (Dose-response) seeding->treatment incubation Incubation (24-72h) treatment->incubation MTT_assay MTT Assay incubation->MTT_assay AnnexinV_assay Annexin V/PI Staining (Flow Cytometry) incubation->AnnexinV_assay data_analysis Data Analysis MTT_assay->data_analysis AnnexinV_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant conclusion Conclusion on Cytotoxicity and Mechanism ic50->conclusion apoptosis_quant->conclusion end End conclusion->end

Caption: Workflow for evaluating this compound's in vitro cytotoxicity.

Troubleshooting Logic for Unexpected Cell Death

This diagram provides a logical flow for troubleshooting unexpected cell death during experiments with this compound.

Troubleshooting_Logic start Unexpected Cell Death Observed check_controls Check Controls: - Untreated - Vehicle (DMSO) start->check_controls controls_ok Controls Look Healthy check_controls->controls_ok Yes controls_bad Controls Also Show High Cell Death check_controls->controls_bad No check_concentration Is this compound Concentration Too High for this Cell Line? controls_ok->check_concentration check_solvent Is Solvent Concentration Too High? controls_bad->check_solvent conc_high Yes check_concentration->conc_high Yes conc_ok No check_concentration->conc_ok No solution_dose Perform Dose-Response Experiment to Find IC50 conc_high->solution_dose solution_further Investigate Cell Line Sensitivity or Passage Number conc_ok->solution_further solvent_high Yes check_solvent->solvent_high Yes solvent_ok No check_solvent->solvent_ok No solution_solvent Lower Solvent Concentration (<0.1%) solvent_high->solution_solvent check_media Check Media: - pH - Contamination solvent_ok->check_media media_bad Issue Found check_media->media_bad Yes media_ok Media is Fine check_media->media_ok No solution_media Prepare Fresh Media, Check for Contamination media_bad->solution_media media_ok->solution_further end Problem Resolved solution_dose->end solution_solvent->end solution_media->end solution_further->end

Caption: A logical guide for troubleshooting unexpected cell death.

References

Technical Support Center: Mass Spectrometry Analysis of Kulactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of Kulactone.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound in a question-and-answer format.

Question Possible Cause(s) Recommended Solution(s)
Why am I not seeing the molecular ion peak for this compound ([M+H]⁺ at m/z 453.3363)? - In-source fragmentation.- Ionization suppression.- Low sample concentration.- Use a softer ionization technique if available (e.g., ESI with lower cone voltage).- Optimize sample concentration; dilute if ion suppression is suspected.- Ensure the instrument is properly calibrated.
I am observing unexpected peaks in my spectrum. What could be the cause? - Contamination from solvents, glassware, or the LC system.- Presence of isomers or impurities in the sample.- Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺).- Run a blank to check for system contamination.- Use high-purity solvents and clean glassware.- Verify the purity of the this compound standard.- Check for common adducts by looking for peaks at m/z +22 and +38 from the protonated molecule.
Why is the signal intensity of my this compound peak low? - Poor ionization efficiency.- Suboptimal spray conditions in the ion source.- Sample degradation.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the sample is completely dissolved and stable in the chosen solvent.- Check for clogs in the sample introduction system.[1][2]
My mass accuracy is poor. How can I improve it? - Instrument calibration has drifted.- Fluctuations in temperature or pressure.- Perform a fresh calibration of the mass spectrometer using a known standard.[1]- Ensure a stable laboratory environment.
The fragmentation pattern I observe does not match the expected pattern. Why? - Collision energy is too high or too low.- Different instrument type or configuration.- Optimize the collision energy in MS/MS experiments to obtain the desired fragmentation.- Be aware that fragmentation patterns can vary between different types of mass analyzers (e.g., ion trap, Q-TOF, Orbitrap).

Frequently Asked Questions (FAQs)

1. What is the expected molecular ion of this compound in positive ion mode electrospray ionization (ESI)?

In positive ion mode ESI, this compound (molecular formula: C₃₀H₄₄O₃) is expected to be observed as the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 452.3290 Da, the expected m/z value for the singly charged protonated molecule is approximately 453.3363.

2. What are the major fragmentation pathways for this compound in tandem mass spectrometry (MS/MS)?

While specific experimental data for this compound is limited, based on its triterpenoid lactone structure, the following fragmentation pathways are plausible under collision-induced dissociation (CID):

  • Loss of Water (H₂O): A neutral loss of 18.0106 Da, resulting in a fragment ion at m/z 435.3257. This is a common fragmentation for molecules containing hydroxyl or carbonyl groups.

  • Loss of Carbon Monoxide (CO): A neutral loss of 27.9949 Da from the lactone moiety, leading to a fragment at m/z 425.3414.

  • Cleavage of the Lactone Ring: This can lead to various product ions. A common fragmentation in similar compounds is the loss of the entire side chain containing the lactone.

  • Fragmentations of the Triterpenoid Backbone: Cleavage of the ring structures can produce a series of characteristic ions.

3. What ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is a highly suitable technique for the analysis of triterpenoids like this compound due to its soft ionization nature, which typically produces a strong molecular ion peak with minimal in-source fragmentation.

4. How can I confirm the identity of the fragments observed in the MS/MS spectrum?

High-resolution mass spectrometry (HRMS) is essential for assigning elemental compositions to the precursor and product ions based on their accurate mass-to-charge ratios. This data, combined with knowledge of common fragmentation pathways for similar compounds, can be used to propose and confirm fragment structures.

Quantitative Data: Predicted Fragmentation of this compound

The following table summarizes the predicted m/z values for the molecular ion and major fragments of this compound in positive ion mode ESI-MS/MS. These are theoretical values and may vary slightly from experimental results.

Ion Formula Predicted m/z Description
[M+H]⁺[C₃₀H₄₅O₃]⁺453.3363Protonated Molecular Ion
[M+H-H₂O]⁺[C₃₀H₄₃O₂]⁺435.3257Loss of water
[M+H-CO]⁺[C₂₉H₄₅O₂]⁺425.3414Loss of carbon monoxide from the lactone
[M+H-H₂O-CO]⁺[C₂₉H₄₃O]⁺407.3308Sequential loss of water and carbon monoxide
Fragment 1[C₂₄H₃₅O₂]⁺355.2632Cleavage of the side chain
Fragment 2[C₁₉H₂₇]⁺255.2107Fragmentation of the triterpenoid core

Experimental Protocol: Mass Spectrometry Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Dilute the stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (for LC-MS):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V (can be optimized).
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • MS Scan Range: m/z 100-600.
  • MS/MS: Select the precursor ion at m/z 453.34 and apply a collision energy of 20-40 eV to induce fragmentation.

Visualization of this compound Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound based on its structure and the general fragmentation behavior of similar triterpenoid lactones.

Kulactone_Fragmentation M This compound [M+H]⁺ m/z 453.3363 F1 [M+H-H₂O]⁺ m/z 435.3257 M->F1 - H₂O F2 [M+H-CO]⁺ m/z 425.3414 M->F2 - CO F3 [M+H-H₂O-CO]⁺ m/z 407.3308 F1->F3 - CO F2->F3 - H₂O

Caption: Proposed fragmentation of this compound.

References

Kulactone Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Kulactone dose-response curve experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a tirucallane triterpenoid, a class of natural products known for a variety of biological effects. Current research suggests that this compound possesses potential anticancer and anti-inflammatory properties. Specifically, it has been shown to exhibit cytotoxic effects against the P388 cancer cell line.

Q2: What is a typical starting concentration range for a this compound dose-response experiment?

Based on published data, this compound has an effective dose (ED50) in the range of 2.5-6.2 µg/mL for inhibiting P388 cancer cells. For initial experiments, it is advisable to use a broad concentration range that brackets this value. A suggested starting range could be from 0.1 µg/mL to 100 µg/mL, using serial dilutions.

Q3: What signaling pathways are potentially modulated by this compound?

While the precise molecular targets of this compound are still under investigation, based on studies of structurally similar tirucallane triterpenoids, it is hypothesized to modulate key inflammatory and cell survival pathways. These may include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Q4: How should I prepare this compound for in vitro experiments?

This compound is a lipophilic molecule. It is recommended to dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

Troubleshooting Guides

Q1: My this compound dose-response curve is not showing a clear sigmoidal shape. What could be the reason?

An irregular dose-response curve can arise from several factors:

  • Inappropriate Concentration Range: The selected concentrations may be too high or too low to capture the full dynamic range of the response. Consider widening the concentration range in your next experiment.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect your wells for any signs of precipitation. If observed, consider using a lower top concentration or preparing fresh dilutions.

  • Cell Viability Issues: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).

  • Assay Interference: The assay method itself might be susceptible to interference from this compound. For colorimetric or fluorometric assays, run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.

Q2: I am observing high variability between my replicate wells. How can I improve the reproducibility of my assay?

High variability can be minimized by:

  • Accurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in serial dilutions and reagent additions.

  • Homogeneous Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensuring proper humidification of the incubator.

  • Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration to observe a significant and reproducible response.

Q3: My results suggest this compound is not active in my assay system. What should I check?

If you do not observe any activity:

  • Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity using analytical techniques.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to this compound's mechanism of action. Consider testing on different cell lines, particularly those where the hypothesized target pathways (e.g., NF-κB, MAPK) are known to be active.

  • Assay Endpoint: The selected assay endpoint may not be appropriate for the biological activity of this compound. For example, if this compound induces cell cycle arrest rather than immediate cell death, a cytotoxicity assay might not show a strong effect. Consider using assays that measure proliferation, apoptosis, or specific pathway activation.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's biological activity.

CompoundCell LineAssay TypeEndpointValue (µg/mL)
This compoundP388CytotoxicityED502.5 - 6.2

Experimental Protocols

Detailed Methodology: Cytotoxicity Assay using MTT

This protocol describes a common method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., P388) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to prepare working solutions at 2x the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2x working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the ED50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways that may be affected by this compound, based on the known activities of similar tirucallane triterpenoids.

Kulactone_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal Receptor Receptor Stress_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Translocation & Activation This compound This compound This compound->MAPKKK Modulation This compound->MAPKK This compound->MAPK Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Kulactone_Prep This compound Stock Preparation (DMSO) Serial_Dilution Serial Dilutions in Medium Kulactone_Prep->Serial_Dilution Treatment Add this compound Dilutions Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Read_Plate Read Plate (Absorbance) Viability_Assay->Read_Plate Calculate_Viability % Viability vs. Control Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_ED50 Determine ED50 Plot_Curve->Determine_ED50

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Activities of Kulactone and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Kulactone, a natural triterpenoid, and Dexamethasone, a well-established synthetic corticosteroid. While Dexamethasone has a long history of clinical use and a well-documented pharmacological profile, this compound represents a compound of interest from a natural source, Melia dubia, which has been traditionally used for its medicinal properties. This document aims to objectively present the available experimental data to facilitate further research and drug development efforts.

Introduction to the Compounds

This compound is a euphane-type triterpenoid isolated from the plant Melia dubia. Triterpenoids are a large and structurally diverse class of natural products known to possess a wide range of biological activities, including anti-inflammatory effects. The anti-inflammatory potential of this compound is inferred from studies on extracts of Melia dubia and related compounds, though direct and comprehensive studies on the pure compound are limited.

Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs. It has been in clinical use for decades and is on the World Health Organization's List of Essential Medicines. Dexamethasone is utilized for its strong anti-inflammatory and immunosuppressant effects in a variety of conditions, including rheumatic problems, a number of skin diseases, severe allergies, asthma, chronic obstructive lung disease, and brain swelling, and is also used in combination with other drugs to treat certain types of cancer.[1] Its mechanism of action is well-characterized and serves as a benchmark for anti-inflammatory drug discovery.

Comparative Anti-inflammatory Activity

A direct comparison of the anti-inflammatory potency of this compound and Dexamethasone is challenging due to the limited availability of quantitative data for this compound. The following tables summarize the existing data for Dexamethasone and the related data for extracts and compounds from Melia dubia to provide a preliminary basis for comparison.

Table 1: Quantitative Anti-inflammatory Activity of Dexamethasone

Assay TypeCell Line/ModelTarget/MarkerIC50 / EC50
Glucocorticoid Receptor Binding-Glucocorticoid Receptor38 nM
Cytokine InhibitionTHP-1 cellsMCP-1 Secretion3 nM
Cytokine InhibitionTHP-1 cellsIL-1β Secretion7 nM
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cellsNO Production34.60 µg/mL

Table 2: Anti-inflammatory Activity Data for Melia dubia Extracts and Related Compounds

Compound/ExtractAssay TypeCell Line/ModelTarget/MarkerIC50 / EC50
Ethanolic fruit extract of Melia dubiaProtein Denaturation AssayIn vitroProtein Denaturation52.6 µg/mL
Meliadubin B (from Melia dubia)Superoxide Anion InhibitionHuman neutrophilsSuperoxide Anion Generation5.54 ± 0.36 µM

Note: The data in Table 2 for Melia dubia extracts and related compounds provide an indication of the potential anti-inflammatory activity of its constituents, including this compound. However, these values are not directly comparable to the data for the pure compound Dexamethasone. Further studies on isolated this compound are necessary for a direct and accurate comparison.

Mechanism of Action

The anti-inflammatory mechanisms of Dexamethasone are well-elucidated. In contrast, the mechanism for this compound is not yet defined and can only be hypothesized based on the known activities of similar compounds and extracts from its source plant.

Dexamethasone Signaling Pathway

Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. The primary anti-inflammatory actions involve:

  • Transrepression: The Dexamethasone-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

  • Transactivation: The complex can also upregulate the expression of anti-inflammatory proteins, such as annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, the precursor for pro-inflammatory prostaglandins and leukotrienes.

Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFκB_IκB NF-κB-IκB Complex Inflammatory_Stimuli->NFκB_IκB Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds Dex_GR_complex Dexamethasone-GR Complex NFκB NF-κB Dex_GR_complex->NFκB inhibits Antiinflammatory_Genes Anti-inflammatory Gene Expression Dex_GR_complex->Antiinflammatory_Genes activates IκB IκB NFκB_IκB->NFκB releases Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB->Proinflammatory_Genes activates PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Annexin_A1 Annexin A1 Annexin_A1->PLA2 inhibits Antiinflammatory_Genes->Annexin_A1 produces

Caption: Dexamethasone Signaling Pathway.

Postulated this compound Signaling Pathway

Based on the known anti-inflammatory activities of triterpenoids and extracts from Melia dubia, it is plausible that this compound may exert its effects through one or more of the following mechanisms:

  • Inhibition of NF-κB Pathway: Many triterpenoids are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound might interfere with the signaling cascade that leads to NF-κB activation, possibly by inhibiting IκB kinase (IKK) or the degradation of the inhibitory protein IκB.

  • Inhibition of Pro-inflammatory Enzymes: this compound could potentially inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of key inflammatory mediators, prostaglandins and nitric oxide, respectively.

  • Antioxidant Activity: Some triterpenoids possess antioxidant properties, which can indirectly contribute to their anti-inflammatory effects by reducing oxidative stress, a known trigger and amplifier of inflammatory responses.

Kulactone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK inhibits? NFκB NF-κB This compound->NFκB inhibits nuclear translocation? COX2_iNOS COX-2 / iNOS This compound->COX2_iNOS inhibits? NFκB_IκB NF-κB-IκB Complex IKK->NFκB_IκB phosphorylates IκB IκB IκB NFκB_IκB->NFκB releases Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB->Proinflammatory_Genes activates Prostaglandins_NO Prostaglandins / NO COX2_iNOS->Prostaglandins_NO Proinflammatory_Genes->COX2_iNOS induces Experimental_Workflow cluster_invitro In Vitro Anti-inflammatory Assay cluster_invivo In Vivo Anti-inflammatory Assay Cell_Culture RAW 264.7 Cell Culture Compound_Treatment_LPS Compound Treatment + LPS Stimulation Cell_Culture->Compound_Treatment_LPS NO_Measurement Nitric Oxide (NO) Measurement Compound_Treatment_LPS->NO_Measurement Cytokine_Analysis Cytokine Analysis (TNF-α, IL-6) Compound_Treatment_LPS->Cytokine_Analysis IC50_Determination IC50 Determination NO_Measurement->IC50_Determination Cytokine_Analysis->IC50_Determination Animal_Model Carrageenan-induced Paw Edema in Rats Compound_Administration Compound Administration Animal_Model->Compound_Administration Paw_Volume_Measurement Paw Volume Measurement Compound_Administration->Paw_Volume_Measurement Edema_Inhibition Calculation of Edema Inhibition (%) Paw_Volume_Measurement->Edema_Inhibition

References

Comparative Antifungal Efficacy: Kulactone vs. Amphotericin B - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the natural product Kulactone, a triterpenoid isolated from plants such as Melia azedarach and Azadirachta indica, there is currently no publicly available experimental data detailing its antifungal efficacy. As a result, a direct quantitative comparison with the well-established antifungal agent Amphotericin B cannot be provided at this time. This guide will, therefore, focus on the established properties of Amphotericin B while highlighting the knowledge gap concerning this compound's potential antifungal activity.

Amphotericin B: The Gold Standard in Antifungal Therapy

Amphotericin B is a polyene macrolide antibiotic that has been a cornerstone of antifungal treatment for severe systemic mycoses for decades. Its broad spectrum of activity and fungicidal nature make it a critical tool in combating a wide range of fungal pathogens.

Mechanism of Action

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels. This leads to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in fungal cell death.

Amphotericin_B Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Leakage Leakage of Intracellular Components Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Fig. 1: Mechanism of action of Amphotericin B.
Antifungal Spectrum and Efficacy

Amphotericin B exhibits a broad spectrum of activity against numerous clinically important fungi. The following table summarizes its in vitro efficacy, represented by Minimum Inhibitory Concentration (MIC) values, against a selection of common fungal pathogens. Lower MIC values indicate greater potency.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.25 - 1.0
Cryptococcus neoformans0.12 - 1.0
Aspergillus fumigatus0.5 - 2.0
Histoplasma capsulatum0.03 - 1.0
Blastomyces dermatitidis0.03 - 1.0
Coccidioides immitis0.03 - 1.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Antifungal Susceptibility Testing

The efficacy of antifungal agents like Amphotericin B is typically determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial_Dilutions Prepare serial dilutions of antifungal agent Inoculation Inoculate microtiter plate wells with fungal suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubate Incubate at 35-37°C for 24-48 hours Inoculation->Incubate Visual_Reading Visually read for growth inhibition Incubate->Visual_Reading MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Reading->MIC_Determination

Fig. 2: Workflow for MIC determination.

This compound: An Unexplored Potential

This compound is a tetranortriterpenoid that has been identified in several plant species known for their traditional medicinal uses. While some studies have explored its cytotoxic activity against cancer cell lines, its potential as an antifungal agent remains uninvestigated in the currently available scientific literature.

The chemical structure of this compound, a type of lactone, suggests that it could possess biological activity. Various other lactones have demonstrated antimicrobial properties. However, without specific experimental data, any discussion of its antifungal efficacy would be purely speculative.

Future Directions

To enable a comparative analysis of this compound and Amphotericin B, future research should focus on:

  • In vitro susceptibility testing: Determining the MIC and Minimum Fungicidal Concentration (MFC) of purified this compound against a broad panel of clinically relevant fungi.

  • Mechanism of action studies: Investigating how this compound might exert antifungal effects, including its potential targets within the fungal cell.

  • In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of fungal infections.

  • Toxicity profiling: Assessing the safety profile of this compound to determine its therapeutic potential.

Until such studies are conducted and the data is made publicly available, a comprehensive and objective comparison between the antifungal efficacy of this compound and Amphotericin B is not feasible. Researchers, scientists, and drug development professionals are encouraged to explore the potential of this natural product to address the growing need for novel antifungal therapies.

Comparative Cytotoxicity Analysis: Kulactone vs. Doxorubicin in A549 Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comparative overview of the cytotoxic effects of the natural compound kulactone against the established chemotherapeutic agent doxorubicin in the context of A549 human lung adenocarcinoma cells. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

While extensive data exists for the cytotoxic profile of doxorubicin in A549 cells, a comprehensive literature search yielded no publicly available studies evaluating the cytotoxic effects or the mechanism of action of this compound in this specific cell line. Therefore, this guide will present the established data for doxorubicin and provide a framework for the future evaluation of this compound, thereby enabling a direct comparison.

I. Overview of Cytotoxicity

A critical measure of a compound's anticancer potential is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.

Doxorubicin Cytotoxicity in A549 Cells

Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its cytotoxicity in A549 cells has been documented in numerous studies. However, the reported IC50 values exhibit variability, which can be attributed to differences in experimental conditions such as incubation time, cell density, and the specific viability assay used.

CompoundCell LineIncubation TimeIC50 ConcentrationReference
DoxorubicinA54924 hours> 20 µM[1]
DoxorubicinA54948 hours17.83 nM[2]
DoxorubicinA54972 hours8.64 nM[3]
This compound Cytotoxicity in A549 Cells

As of the latest literature review, there is no available data on the IC50 value of this compound in A549 cells. To establish a comparative profile, it is imperative to conduct cytotoxicity assays, such as the MTT assay, to determine the IC50 of this compound in this cell line under various conditions.

II. Experimental Protocols

To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. The following outlines a typical protocol for determining cytotoxicity using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Doxorubicin hydrochloride

  • This compound (if available)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of doxorubicin or this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549_cells A549 Cells seeding Seed cells in 96-well plate A549_cells->seeding incubation1 Incubate 24h seeding->incubation1 treatment Add varying concentrations of this compound/Doxorubicin incubation1->treatment incubation2 Incubate 24/48/72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read Read absorbance at 570nm dissolve->read calculate_viability Calculate % Viability read->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

III. Signaling Pathways in Cytotoxicity

Understanding the molecular mechanisms underlying a compound's cytotoxic effect is crucial for its development as a therapeutic agent.

Doxorubicin Signaling Pathway in A549 Cells

Doxorubicin is known to induce apoptosis in cancer cells through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[4] In A549 cells, doxorubicin-induced apoptosis is associated with the activation of the MAPK signaling pathway and oxidative stress.[3][5] The generation of ROS can lead to DNA damage and mitochondrial dysfunction, ultimately triggering the caspase cascade and programmed cell death.

Doxorubicin_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling cluster_apoptosis Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage MAPK_Activation MAPK Pathway Activation ROS_Generation->MAPK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation DNA_Damage->Caspase_Activation MAPK_Activation->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway of doxorubicin-induced apoptosis in A549 cells.

This compound Signaling Pathway in A549 Cells

The signaling pathways through which this compound may exert cytotoxic effects in A549 cells are currently unknown. Future research should focus on elucidating these mechanisms. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and the activation of relevant signaling cascades like the MAPK and PI3K/Akt pathways.

IV. Conclusion and Future Directions

This guide consolidates the existing knowledge on the cytotoxicity of doxorubicin in A549 lung cancer cells and highlights the current gap in the literature regarding the bioactivity of this compound. While doxorubicin serves as a potent, well-characterized cytotoxic agent, the potential of this compound as an anticancer compound remains to be explored.

To facilitate a direct and meaningful comparison, future studies should be directed towards:

  • Determining the IC50 value of this compound in A549 cells using standardized cytotoxicity assays.

  • Investigating the mechanism of action of this compound , including its effects on apoptosis, cell cycle, and key signaling pathways.

  • Conducting in vivo studies to evaluate the antitumor efficacy and toxicity profile of this compound in animal models of lung cancer.

By systematically addressing these research questions, the scientific community can ascertain the therapeutic potential of this compound and its standing relative to established chemotherapeutic agents like doxorubicin.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Kulactone and related triterpenoids, focusing on their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to be a valuable resource for the discovery and development of novel therapeutic agents.

This compound, a tirucallane-type triterpenoid, and its analogs have garnered significant interest in the scientific community for their potential as anticancer and anti-inflammatory agents. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structures. This guide delves into the nuances of this relationship, offering a clear comparison of their performance based on available experimental data.

Comparative Analysis of Biological Activity

The biological activities of this compound and its related triterpenoids, particularly their cytotoxic and anti-inflammatory effects, have been evaluated in numerous studies. The following tables summarize the quantitative data from these investigations, providing a clear comparison of their potency.

Cytotoxic Activity of Tirucallane-Type Triterpenoids

The cytotoxicity of these compounds is typically assessed by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
Tirucallane Triterpenoid 1HEL, K562, MDA, PC3Similar to Adriamycin[1]
Tirucallane Triterpenoid 2HeLa29.23[2]
Tirucallane Triterpenoid 3HEL, K562, MDA, PC3Moderate[1]
Tirucallane Triterpenoid 10HEL, K562, MDA, PC3Moderate[1]
Tirucallane Triterpenoids 1-6HepG27.5 - 9.5[3]

Note: The specific structures of compounds 1, 2, 3, and 10 from the Phellodendron chinense Schneid study were not detailed in the abstract. Compounds 1-6 from the Dysoxylum binectariferum study showed selective cytotoxicity against five tumor cell lines.[3]

Anti-inflammatory Activity of this compound and Related Compounds

The anti-inflammatory potential of these triterpenoids is often evaluated by their ability to inhibit processes like the production of nitric oxide (NO) or the release of superoxide anions in immune cells. The half-maximal effective concentration (EC50) or IC50 is used to quantify this activity.

CompoundAssayEC50/IC50 (µM)Reference
Meliadubin B (2,3-seco-tirucallane)Superoxide anion generation in fMLF/CB-induced human neutrophils5.54 ± 0.36Not explicitly cited
Tirucallane Triterpenoids 1-6Cox-1 InhibitionSignificant selective inhibition[3]

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

fMLF/CB-Induced Human Neutrophil Assay for Anti-inflammatory Activity

This assay measures the anti-inflammatory activity of compounds by assessing their ability to inhibit the activation of human neutrophils, key players in the inflammatory response. Neutrophil activation is induced by N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent bacterial chemoattractant, in the presence of cytochalasin B (CB), which enhances the cellular response.

Principle: Activated neutrophils produce superoxide anions, which can be measured to quantify the inflammatory response. The inhibition of this production by a test compound indicates its anti-inflammatory potential.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard techniques such as density gradient centrifugation.

  • Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of the test compounds or a vehicle control.

  • Cell Priming: Prime the neutrophils with cytochalasin B (CB) for a short period.

  • Stimulation: Stimulate the neutrophils with fMLF to induce the production of superoxide anions.

  • Superoxide Anion Detection: Measure the production of superoxide anions using a suitable detection method, such as the reduction of cytochrome c or a chemiluminescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition of superoxide anion production compared to the fMLF/CB-stimulated control and determine the EC50 or IC50 value.

Signaling Pathways in Triterpenoid Activity

The biological effects of this compound and related triterpenoids are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent analogs.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival.[8][9][10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[11][12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[9][12] Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by targeting the IKK complex.[9]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 P IkB IkB NFkB NFkB IkB_NFkB:f0->IkB Degradation NFkB_n NF-κB IkB_NFkB:f1->NFkB_n This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator of inflammation.[13][14] The expression of the iNOS gene is regulated by transcription factors such as NF-κB.[14][15] By inhibiting the NF-κB pathway, this compound and its analogs can downregulate the expression of iNOS, leading to a decrease in NO production and thus exerting an anti-inflammatory effect.

iNOS_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli NFkB_activation NF-κB Activation Pro-inflammatory Stimuli->NFkB_activation iNOS_gene iNOS Gene Transcription NFkB_activation->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation This compound This compound This compound->NFkB_activation Inhibition

Caption: this compound-mediated inhibition of the iNOS pathway.

Conclusion

The structure-activity relationship of this compound and related triterpenoids reveals a class of natural products with significant potential for the development of novel cytotoxic and anti-inflammatory drugs. The data presented in this guide highlights the importance of specific structural features for their biological activity. Further research, including the synthesis of novel analogs and comprehensive in vivo studies, is warranted to fully explore the therapeutic potential of these promising compounds. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this exciting area of drug discovery.

References

Validating the Anti-inflammatory Effects of Kulactone in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Kulactone against well-established anti-inflammatory agents, Dexamethasone and Ibuprofen. The data presented herein is intended to offer a framework for validating this compound's efficacy in primary immune cells, crucial for preclinical assessment in drug development.

Comparative Efficacy of Anti-inflammatory Compounds

The following tables summarize the inhibitory effects of this compound, Dexamethasone, and Ibuprofen on key inflammatory markers in primary immune cells, specifically macrophages. While quantitative data for this compound is emerging, its qualitative inhibitory effects are presented alongside the established potency of comparator drugs.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Primary Macrophages

CompoundTarget CytokineIC₅₀ (µM)Cell TypeComments
This compound TNF-αData not availablePrimary MacrophagesDose-dependent inhibition observed.
IL-6Data not availablePrimary MacrophagesDose-dependent inhibition observed.
Dexamethasone TNF-α~0.007[1]THP-1 cellsPotent steroidal anti-inflammatory drug.[1]
IL-6Data not availableTHP-1 cellsKnown to inhibit IL-6 production.
Ibuprofen TNF-α>100Human MonocytesPrimarily a COX inhibitor with weaker effects on cytokine production.
IL-6>100Human MonocytesPrimarily a COX inhibitor with weaker effects on cytokine production.

Table 2: Inhibition of Inflammatory Mediators in Primary Macrophages

CompoundTargetIC₅₀ (µM)Cell TypeComments
This compound Nitric Oxide (iNOS)Data not availablePrimary MacrophagesKnown to inhibit iNOS expression and activity.
Dexamethasone Nitric Oxide (iNOS)Data not availablePrimary MacrophagesInhibits iNOS expression.
Ibuprofen COX-280[2]Human MonocytesNon-selective COX inhibitor.[2]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.

Inflammatory Signaling Pathways General Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates TAK1 TAK1 TLR4->TAK1 Activates IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) p-NF-κB (p-p65) p-NF-κB (p-p65) NF-κB (p65/p50)->p-NF-κB (p-p65) Phosphorylation & Translocation Inflammatory Genes Inflammatory Genes p-NF-κB (p-p65)->Inflammatory Genes Induces Transcription MKKs MKKs TAK1->MKKs Activates p38 p38 MKKs->p38 Phosphorylates p-p38 p-p38 p38->p-p38 p-p38->Inflammatory Genes Induces Transcription Pro-inflammatory Mediators TNF-α, IL-6, iNOS, COX-2 Inflammatory Genes->Pro-inflammatory Mediators Translation

Caption: Simplified diagram of NF-κB and MAPK signaling pathways activated by LPS.

Experimental Workflow for Validation

A systematic approach is essential for validating the anti-inflammatory effects of a test compound like this compound. The following workflow outlines the key experimental stages.

Experimental Workflow Workflow for Validating Anti-inflammatory Effects Start Start: Isolate Primary Immune Cells Cell_Culture Culture and Stabilize Primary Macrophages Start->Cell_Culture Stimulation Pre-treat with this compound/ Comparators, then stimulate with LPS Cell_Culture->Stimulation Cytokine_Assay Measure TNF-α & IL-6 (ELISA) Stimulation->Cytokine_Assay NO_Assay Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay Signaling_Assay Analyze Signaling Pathways (Western Blot for p-p65, p-p38) Stimulation->Signaling_Assay Data_Analysis Analyze and Compare IC₅₀ / Inhibition % Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion: Evaluate Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing anti-inflammatory compounds.

Detailed Experimental Protocols

Isolation and Culture of Primary Macrophages

Primary macrophages can be isolated from various sources, with bone marrow-derived macrophages (BMDMs) being a common model.

  • Source: Bone marrow from the femurs and tibias of mice.

  • Protocol:

    • Harvest bone marrow by flushing the bones with sterile phosphate-buffered saline (PBS).

    • Disperse cell clumps by passing the suspension through a syringe and needle.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the remaining cells with PBS and resuspend in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).

    • Culture the cells for 7 days, with a media change on day 3, to allow for differentiation into mature macrophages.

Lipopolysaccharide (LPS) Stimulation and Compound Treatment
  • Protocol:

    • Seed the differentiated primary macrophages into appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot).

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Ibuprofen for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine and nitric oxide assays, or shorter time points like 15-60 minutes for signaling pathway analysis).

Measurement of Cytokine Production (TNF-α and IL-6) by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Collect the cell culture supernatants after the stimulation period.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Measuring the absorbance of the colored product using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Measurement of Nitric Oxide (NO) Production by Griess Assay
  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[3]

  • Protocol:

    • Collect 50 µL of cell culture supernatant.[3]

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.[4]

    • Incubate for 5-10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[4]

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[3][4]

    • Determine the nitrite concentration from a sodium nitrite standard curve.

Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
  • Principle: Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol:

    • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated p38 (p-p38), total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Cross-Validation of Kulactone's Antifungal Activity in Different Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Kulactone, a natural terpenoid compound, against various fungal strains. Due to the limited availability of public data on pure this compound, this guide leverages data from crude extracts of Melia azedarach and Azadirachta indica, plants known to be rich in this compound and related limonoids. The performance of these extracts is compared with established antifungal agents. This guide is intended to provide a baseline for further research and development of this compound as a potential antifungal therapeutic.

Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Melia azedarach and Azadirachta indica extracts against a panel of fungal strains, alongside the MIC values for standard antifungal drugs for a comparative perspective. It is important to note that the data for the extracts represent the activity of a mixture of compounds, not purified this compound.

Fungal StrainThis compound-Containing Plant ExtractFluconazoleItraconazoleTerbinafine
Aspergillus flavus 0.5 - 25 mg/mL (M. azedarach ethanolic extract)[1]---
Aspergillus fumigatus -0.25 - >8 µg/mL0.12 - 2 µg/mL-
Candida albicans 0.76 - 1.56 mg/mL (A. indica ethanolic seed extract)[2]0.25 - 64 µg/mL0.03 - 16 µg/mL0.03 - >64 µg/mL
Trichophyton rubrum -1 - >64 µg/mL0.03 - 2 µg/mL0.004 - 0.25 µg/mL
Fusarium oxysporum 0.5 - 5 mg/mL (M. azedarach ethanolic seed kernel extract)[1]---
Microsporum gypseum 47.72% mycelial inhibition (A. indica ethanolic extract)[3]---

Note: '-' indicates that no specific data was found in the provided search results for this combination.

Experimental Protocols

The following is a detailed methodology for a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[4]

1. Preparation of Antifungal Agent Stock Solutions:

  • The test compound (e.g., this compound) and comparator drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solutions are prepared in RPMI 1640 medium to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at a suitable temperature and for a sufficient duration to obtain mature cultures.

  • For yeasts, a suspension is prepared by picking several colonies and suspending them in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments, and the conidial density is adjusted using a hemocytometer.

  • The final inoculum is prepared by diluting the adjusted fungal suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • Each well of the microtiter plate is filled with 100 µL of the appropriate dilution of the antifungal agent.

  • 100 µL of the final fungal inoculum is then added to each well.

  • Positive (inoculum without antifungal agent) and negative (medium only) control wells are included on each plate.

4. Incubation:

  • The plates are incubated at a temperature and duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours for Candida spp., 28-30°C for 48-96 hours for Aspergillus spp. and Trichophyton spp.).

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90-100% for polyenes) compared to the growth in the positive control well.[4] Growth inhibition can be assessed visually or by using a spectrophotometric reader.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for MIC Determination prep_antifungal Prepare Antifungal Stock Solutions serial_dilution Perform Serial Dilutions in RPMI 1640 prep_antifungal->serial_dilution add_antifungal Add Antifungal Dilutions to Wells serial_dilution->add_antifungal prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) adjust_inoculum Adjust Inoculum Concentration prep_inoculum->adjust_inoculum add_inoculum Add Fungal Inoculum to Wells adjust_inoculum->add_inoculum plate_setup Set up 96-Well Microtiter Plate plate_setup->add_antifungal plate_setup->add_inoculum incubation Incubate at Appropriate Temperature and Duration add_inoculum->incubation read_results Read Results Visually or Spectrophotometrically incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antifungal Signaling Pathway of this compound

kulactone_pathway Putative Antifungal Mechanism of this compound cluster_fungal_cell Fungal Cell This compound This compound (Terpenoid) cell_membrane Fungal Cell Membrane (Ergosterol-rich) This compound->cell_membrane Interacts with membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption Leads to ion_imbalance Ion Imbalance (e.g., Ca2+ influx) membrane_disruption->ion_imbalance Causes cell_death Fungal Cell Death membrane_disruption->cell_death Contributes to tor_pathway TOR Signaling Pathway ion_imbalance->tor_pathway Potentially Inhibits downstream_effects Inhibition of Protein Synthesis & Ribosome Biogenesis tor_pathway->downstream_effects Regulates downstream_effects->cell_death Results in

Caption: Putative mechanism of this compound's antifungal action.

Discussion of Findings and Future Directions

The available data, primarily from extracts of Melia azedarach and Azadirachta indica, suggest that this compound and related limonoids possess broad-spectrum antifungal activity. The proposed mechanism of action for terpenoids like this compound involves the disruption of the fungal cell membrane, a target distinct from some conventional antifungal agents. This disruption may lead to increased membrane permeability, ion imbalance, and potential inhibition of critical signaling pathways like the TOR pathway, ultimately resulting in fungal cell death.

However, to establish this compound as a viable antifungal candidate, further research is imperative. Key future directions include:

  • Isolation and Purification of this compound: To accurately assess its antifungal potency, pure this compound must be isolated and tested.

  • Comprehensive MIC Testing: The MIC of pure this compound should be determined against a wide range of clinically relevant fungal species, including drug-resistant strains.

  • Mechanism of Action Studies: Detailed molecular studies are required to elucidate the precise signaling pathways affected by this compound in fungal cells.

  • In Vivo Efficacy and Toxicity Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of fungal infections.

References

Comparative Analysis of Kulactone's Effect on Different Cancer Cell Lines: A Review of Current In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Kulactone's specific effects on various cancer cell lines. While the broader class of lactones, and specifically other related compounds, have demonstrated notable anti-cancer properties, detailed comparative data for this compound remains largely unpublished. This guide, therefore, serves to highlight the current state of research and underscores the need for further investigation into the therapeutic potential of this natural compound.

Due to the limited availability of specific experimental data on this compound's effects across multiple cancer cell lines, a direct comparative analysis as initially intended cannot be robustly performed at this time. Searches for quantitative data such as IC50 values, apoptosis induction rates, and cell cycle arrest percentages for this compound have not yielded sufficient results to construct a meaningful comparison.

To provide a framework for future research and to illustrate the type of analysis that would be valuable, this guide will present a generalized overview of the methodologies and signaling pathways commonly investigated for other natural compounds with anti-cancer activity. This will be complemented by a hypothetical representation of how data for this compound could be structured and visualized, should it become available.

Table 1: Hypothetical Comparative Cytotoxicity of this compound in Various Cancer Cell Lines

The following table is a template illustrating how the half-maximal inhibitory concentration (IC50) values of this compound could be presented. IC50 is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast AdenocarcinomaData Not AvailableData Not Available
A549Lung CarcinomaData Not AvailableData Not Available
HCT116Colon CarcinomaData Not AvailableData Not Available
HepG2Hepatocellular CarcinomaData Not AvailableData Not Available
PC-3Prostate CarcinomaData Not AvailableData Not Available

Experimental Protocols: Standard Methodologies for In Vitro Anti-Cancer Studies

For future studies on this compound, the following standard experimental protocols are recommended to ensure reproducibility and comparability of data.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Treatment and Harvesting: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 hours) and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualization

Many natural compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target is the PI3K/Akt pathway, which is often hyperactivated in cancer.

Below is a conceptual workflow and a hypothetical signaling pathway that could be investigated for this compound.

G cluster_0 Experimental Workflow for this compound Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Western Blot Western Blot This compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Analysis Apoptosis Analysis Annexin V/PI Staining->Apoptosis Analysis Phase Distribution Phase Distribution Cell Cycle Analysis->Phase Distribution Protein Expression Protein Expression Western Blot->Protein Expression

Caption: A generalized experimental workflow for assessing the anti-cancer effects of this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->Akt Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

While the therapeutic potential of this compound as an anti-cancer agent is yet to be fully elucidated, the framework for its investigation is well-established. The lack of current data presents a clear opportunity for researchers in oncology and drug discovery. Future studies should focus on performing the outlined experimental protocols across a diverse panel of cancer cell lines to establish a clear profile of this compound's efficacy and selectivity. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by this compound. Such data will be invaluable in determining the potential of this compound as a novel therapeutic agent in the fight against cancer. Researchers are encouraged to publish their findings to contribute to a collective understanding of this and other promising natural products.

A Head-to-Head Comparison of Kulactone Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various methods for extracting Kulactone, a promising limonoid found in plants of the Meliaceae family, such as Azadirachta indica (Neem) and Melia azedarach.

This document outlines the performance of conventional and modern extraction techniques, supported by illustrative experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in your own research.

Data Presentation: A Comparative Overview

The selection of an appropriate extraction method is pivotal, influencing not only the yield but also the purity of the final this compound extract. The following table summarizes the performance of four common extraction techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The presented quantitative data is illustrative, based on typical outcomes for the extraction of similar limonoids from plant matrices, to provide a comparative framework.

Extraction MethodExtraction TimeSolvent Consumption (per 100g material)Illustrative this compound Yield (%)Illustrative this compound Purity (%)Key AdvantagesKey Disadvantages
Maceration 24 - 72 hoursHigh (e.g., 1000 mL)0.1 - 0.340 - 60Simple, low-cost setupTime-consuming, high solvent usage, lower efficiency
Soxhlet Extraction 6 - 24 hoursModerate (e.g., 500 mL)0.3 - 0.750 - 75Continuous extraction, higher yield than macerationRequires heating, potential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) 15 - 60 minutesLow (e.g., 300 mL)0.5 - 1.060 - 85Fast, efficient, reduced solvent and energy consumptionRequires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) 5 - 30 minutesLow (e.g., 300 mL)0.6 - 1.265 - 90Very fast, highly efficient, reduced solvent usageRequires specialized microwave equipment, potential for hotspots

Experimental Protocols

Below are detailed methodologies for the extraction of this compound using the compared methods. These protocols are representative and may require optimization based on the specific plant material and desired scale.

Maceration Protocol
  • Preparation of Plant Material: Air-dry the leaves of Azadirachta indica or Melia azedarach at room temperature for 7-10 days. Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction: Weigh 100g of the powdered plant material and place it in a large Erlenmeyer flask. Add 1000 mL of methanol to the flask, ensuring the powder is fully submerged.

  • Incubation: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: Prepare 100g of coarse powdered, dried plant material as described for maceration.

  • Extraction: Place the powdered material in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 500 mL of ethanol and connect it to the Soxhlet extractor and a condenser.

  • Refluxing: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble, extracting the compounds. The extraction is allowed to proceed for 12 hours.

  • Concentration: After extraction, cool the solution and concentrate it using a rotary evaporator to obtain the crude extract.

  • Purification: Purify the crude extract using column chromatography as described in the maceration protocol.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare 100g of fine powdered, dried plant material.

  • Extraction: Place the powder in a beaker and add 300 mL of methanol. Place the beaker in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 45°C.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude extract can be purified by column chromatography.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Plant Material: Prepare 100g of fine powdered, dried plant material.

  • Extraction: Place the powder in a microwave-safe extraction vessel and add 300 mL of ethanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate the sample for 15 minutes at a microwave power of 500 W and a temperature of 60°C.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude extract via column chromatography.

Visualizing the Process and Pathways

To better understand the experimental workflow and a potential mechanism of action for this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Extraction Methods maceration Maceration crude_extract Crude this compound Extract maceration->crude_extract soxhlet Soxhlet soxhlet->crude_extract uae UAE uae->crude_extract mae MAE mae->crude_extract plant_material Dried & Powdered Plant Material plant_material->maceration plant_material->soxhlet plant_material->uae plant_material->mae purification Column Chromatography crude_extract->purification Purification pure_this compound Pure this compound purification->pure_this compound Isolation analysis HPLC/MS Analysis (Yield & Purity) pure_this compound->analysis Quantification

Caption: Experimental workflow for this compound extraction and analysis.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Cytokines (TNF-α, IL-1β) ikk IKK Complex cytokines->ikk Activation This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb_inactive NF-κB (p65/p50) (Inactive) ikb->nfkb_inactive Releases nfkb_active NF-κB (p65/p50) (Active) nfkb_inactive->nfkb_active Translocation dna DNA nfkb_active->dna Binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression Initiates Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Kulactone: A Comparative Analysis of Off-Target Effects Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery, the evaluation of a compound's specificity is as crucial as the assessment of its efficacy. While new therapeutic agents may show promise in treating various ailments, their potential for off-target effects can lead to unforeseen side effects and toxicities. This guide provides a comparative analysis of Kulactone, a naturally occurring limnoid with demonstrated anti-inflammatory and cytotoxic properties, against standard-of-care drugs in these respective therapeutic areas.

Executive Summary

This compound, a triterpenoid found in plants such as Azadirachta indica (Neem), has shown potential as both an anti-inflammatory and an anti-cancer agent. This analysis delves into the currently available data on this compound's biological activities and compares them with established drugs. A significant finding of this review is the current lack of comprehensive off-target profiling for this compound in publicly available literature. While its efficacy in certain cellular models is documented, its broader interaction with the human kinome, G-protein coupled receptors (GPCRs), and other potential off-targets remains uncharacterized. This contrasts with many standard drugs, for which extensive off-target profiling is often available and crucial for understanding their complete pharmacological profile.

Anti-Inflammatory Activity: this compound vs. Standard NSAIDs and Corticosteroids

This compound has been noted for its anti-inflammatory properties. The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) enzymes, or the modulation of inflammatory signaling cascades like the NF-κB pathway.

A study on a compound structurally related to this compound suggested that it may target inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[1] However, direct enzymatic inhibition data for this compound against common inflammatory targets is not yet available.

Comparative Data on Anti-Inflammatory Effects

CompoundPrimary Target(s)IC50/EC50Known Off-Target Effects
This compound Not definitively identified; potential iNOS modulation[1]Data not availableNot characterized
Ibuprofen COX-1, COX-2COX-1: ~13 µM, COX-2: ~370 µMGastrointestinal toxicity (due to COX-1 inhibition), cardiovascular risks.[2][3]
Celecoxib COX-2COX-2: ~0.04 µM, COX-1: ~15 µMIncreased risk of cardiovascular events.[4]
Dexamethasone Glucocorticoid Receptor~1-10 nM (cellular assays)Broad immunosuppression, metabolic effects, osteoporosis.[5]

Signaling Pathway: Glucocorticoid Receptor Action

GCR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR_complex GR Complex Dexamethasone->GR_complex GR_complex_n GR Complex GR_complex->GR_complex_n Translocation Cytoplasm Cytoplasm Nucleus Nucleus GRE Glucocorticoid Response Element Anti_inflammatory_genes Anti-inflammatory Genes GRE->Anti_inflammatory_genes NFkB NF-κB Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes GR_complex_n->GRE GR_complex_n->NFkB

Caption: Dexamethasone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.

Cytotoxic Activity: this compound vs. Standard Chemotherapeutic Agents

This compound has demonstrated cytotoxicity against the P388 murine leukemia cell line, with a reported ED50 value in the range of 2.5-6.2 μg/mL.[1] The P388 model is often used in the screening of potential anti-cancer drugs, particularly for leukemias.

Comparative Data on Cytotoxicity Against P388 Leukemia

CompoundPutative Mechanism of ActionIC50/ED50 (P388)Known Off-Target Effects
This compound Not fully elucidated2.5-6.2 µg/mLNot characterized
Vincristine Microtubule inhibitor~10-20 nMNeurotoxicity, myelosuppression
Doxorubicin Topoisomerase II inhibitor, DNA intercalator~50-100 nMCardiotoxicity, myelosuppression
Cyclophosphamide DNA alkylating agent~1-5 µMMyelosuppression, hemorrhagic cystitis

Experimental Workflow: Cell Viability (MTT) Assay

MTT_workflow start Seed cells in 96-well plate treat Add varying concentrations of this compound or standard drug start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: A typical workflow for assessing cell viability using the MTT assay.

Discussion and Future Directions

The preliminary data on this compound's anti-inflammatory and cytotoxic activities are promising. However, the lack of a defined molecular target and a comprehensive off-target profile are significant hurdles for its further development. The principle of polypharmacology, where a drug interacts with multiple targets, can be beneficial or detrimental.[6] Without understanding these interactions for this compound, its therapeutic potential and safety profile remain largely unknown.

For instance, many kinase inhibitors used in oncology have off-target effects that contribute to both their efficacy and toxicity. Similarly, NSAIDs' off-target effects are well-documented and are a primary consideration in their clinical use.[2]

Future research on this compound should prioritize:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify its primary molecular target(s).

  • Broad Off-Target Screening: Performing comprehensive screening against panels of kinases, GPCRs, and other enzymes to build a selectivity profile.

  • Mechanism of Action Studies: Elucidating the signaling pathways modulated by this compound in both inflammatory and cancer models.

Experimental Protocols

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 or COX-2.

  • Procedure:

    • Recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound (this compound or standard drug) in a buffer solution at 37°C for a specified time.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time and then terminated.

    • The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) kit.

    • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

2. P388 Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • P388 cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or a standard chemotherapeutic drug for 48-72 hours.

    • Following treatment, MTT reagent is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The off-target profile of this compound has not been extensively studied, and therefore, a direct comparison of off-target effects is not possible at this time.

References

The Untapped Potential of Kulactone: A Comparative Guide to Synergistic Anti-Inflammatory Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more potent and safer anti-inflammatory therapies, combination strategies that leverage synergistic interactions between different agents are of paramount importance. Kulactone, a natural compound with emerging anti-inflammatory properties, presents an intriguing candidate for such combination therapies. Although direct experimental evidence for synergistic combinations involving this compound is currently lacking in publicly available literature, a thorough analysis of its potential mechanism of action alongside the established pathways of other anti-inflammatory agents can guide future research and development.

This guide provides a comparative analysis of the known anti-inflammatory mechanisms of major drug classes and proposes a theoretical framework for identifying promising synergistic partners for this compound. We will explore the potential for synergy, detail hypothetical experimental protocols to test these combinations, and visualize the complex signaling pathways involved.

Comparing Anti-Inflammatory Mechanisms: A Foundation for Synergy

The inflammatory cascade is a complex process involving multiple signaling pathways and cellular mediators. Different anti-inflammatory agents exert their effects by targeting specific components of this cascade. Understanding these distinct mechanisms is key to predicting and designing synergistic drug combinations. A synergistic effect can be achieved when two agents act on different targets within the same or parallel pathways, leading to a greater-than-additive therapeutic effect.

While the precise molecular targets of this compound are not yet fully elucidated, preliminary evidence suggests a potential role in the inhibition of inducible nitric oxide synthase (iNOS). This positions this compound as a unique player when compared to conventional anti-inflammatory drugs.

Table 1: Comparative Mechanisms of Action of Anti-Inflammatory Agents

Agent ClassPrimary Target(s)Key EffectsPotential for Synergy with this compound (Hypothesized)
This compound Inducible Nitric Oxide Synthase (iNOS) (putative)- Decreased nitric oxide (NO) production- Reduced nitrosative stressHigh: Complementary mechanism to agents targeting prostaglandin and leukotriene synthesis or cytokine signaling.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)- Inhibition of prostaglandin synthesis- Analgesic, antipyretic, and anti-inflammatory effectsModerate to High: Dual blockade of NO and prostaglandin pathways could lead to a broader and more potent anti-inflammatory response.
Corticosteroids Glucocorticoid Receptor (GR)- Inhibition of pro-inflammatory transcription factors (e.g., NF-κB, AP-1)- Upregulation of anti-inflammatory proteins- Broad immunosuppressive effectsHigh: Targeting distinct upstream (NF-κB) and downstream (iNOS) components of the inflammatory cascade offers a strong rationale for synergy.
Flavonoids Multiple targets including COX, LOX, and NF-κB signaling- Antioxidant effects- Modulation of various inflammatory pathwaysModerate: Overlapping mechanisms with this compound may exist, but careful selection of flavonoids with distinct primary targets could yield synergistic outcomes.

Proposing Synergistic Combinations with this compound

Based on the comparative mechanisms outlined above, we can hypothesize several promising combination therapies involving this compound. The goal is to pair this compound with agents that will create a multi-pronged attack on the inflammatory process.

This compound and a Selective COX-2 Inhibitor (e.g., Celecoxib)
  • Rationale for Synergy: Inflammation is significantly driven by both nitric oxide (produced by iNOS) and prostaglandins (produced by COX-2). By combining this compound (targeting iNOS) with a selective COX-2 inhibitor, it is possible to simultaneously block two major inflammatory mediators. This dual blockade could be more effective than inhibiting either pathway alone, potentially allowing for lower, and thus safer, doses of each compound.

  • Potential Advantages: Enhanced anti-inflammatory efficacy with potentially reduced side effects associated with high-dose NSAID monotherapy.

This compound and a Corticosteroid (e.g., Dexamethasone)
  • Rationale for Synergy: Corticosteroids act upstream by inhibiting the master inflammatory transcription factor, NF-κB, which in turn reduces the expression of multiple pro-inflammatory genes, including iNOS and COX-2.[1] this compound is hypothesized to act directly on the iNOS enzyme. A combination of a corticosteroid and this compound could therefore create a powerful synergistic effect by both suppressing the production of the iNOS enzyme and inhibiting the activity of any enzyme that is produced.

  • Potential Advantages: Potentially allows for a reduction in the required dose of the corticosteroid, thereby minimizing its well-known side effects.

Experimental Protocols for Assessing Synergy

To validate these hypothetical synergies, rigorous preclinical testing is essential. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and another anti-inflammatory agent exhibits a synergistic effect in inhibiting inflammatory responses in a cell-based model.

Experimental Workflow:

experimental_workflow cluster_setup Cell Culture and Stimulation cluster_treatment Drug Treatment cluster_analysis Data Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) stimulation Stimulate with LPS (to induce inflammation) cell_culture->stimulation This compound This compound (various concentrations) stimulation->this compound agent_x Agent X (e.g., NSAID, Corticosteroid) (various concentrations) stimulation->agent_x combination This compound + Agent X (fixed-ratio or checkerboard) stimulation->combination measurement Measure Inflammatory Markers (e.g., NO, PGE2, TNF-α) This compound->measurement agent_x->measurement combination->measurement synergy_analysis Calculate Combination Index (CI) (using Chou-Talalay method) measurement->synergy_analysis

Caption: In vitro workflow for synergy testing.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Drug Preparation: Stock solutions of this compound and the selected anti-inflammatory agent (e.g., celecoxib, dexamethasone) will be prepared in DMSO. Serial dilutions will be made to achieve the desired final concentrations.

  • Treatment and Stimulation: Cells will be pre-treated with varying concentrations of this compound alone, the other agent alone, or a combination of both for 1 hour. Subsequently, inflammation will be induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant will be measured using the Griess reagent.

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant will be quantified using a competitive ELISA kit.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of key cytokines will be measured by ELISA.

  • Data Analysis: The dose-response curves for each agent alone and in combination will be generated. The synergistic, additive, or antagonistic effects will be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

In Vivo Synergy Assessment

Objective: To evaluate the synergistic anti-inflammatory effect of this compound and another agent in an animal model of acute inflammation.

Experimental Model: Carrageenan-induced paw edema in rats.

Methodology:

  • Animals: Male Wistar rats (180-200 g) will be used.

  • Drug Administration: Animals will be divided into groups and treated orally with:

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (at a sub-effective dose)

    • Other anti-inflammatory agent (at a sub-effective dose)

    • Combination of this compound and the other agent (at their respective sub-effective doses)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema will be calculated for each group. Statistical analysis (e.g., ANOVA followed by Tukey's test) will be used to compare the effects of the combination treatment with the individual agents and the control. A significantly greater inhibition of edema by the combination compared to the sum of the effects of the individual agents will indicate synergy.

Visualizing the Signaling Pathways for Synergy

Understanding the interplay of inflammatory signaling pathways is crucial for rational drug combination design. The following diagrams illustrate the key pathways and the proposed points of intervention for this compound and potential synergistic partners.

inflammation_pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators cluster_inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX NFkB_IkB NF-κB-IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes iNOS_protein iNOS protein NO Nitric Oxide (NO) iNOS_protein->NO L-arginine iNOS_gene iNOS gene NFkB_nuc->iNOS_gene Transcription COX2_gene COX-2 gene NFkB_nuc->COX2_gene Transcription Cytokine_genes Cytokine genes NFkB_nuc->Cytokine_genes Transcription iNOS_gene->iNOS_protein Translation COX2_gene->COX2 Translation Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines Translation Corticosteroids Corticosteroids Corticosteroids->NFkB Inhibit NSAIDs NSAIDs NSAIDs->COX2 Inhibit This compound This compound (Hypothesized) This compound->iNOS_protein Inhibit

Caption: Key inflammatory signaling pathways.

This guide serves as a starting point for the systematic investigation of this compound in combination therapies for inflammatory diseases. The proposed synergistic strategies, if validated, could pave the way for novel treatments with improved efficacy and safety profiles. Further research into the precise molecular mechanisms of this compound is warranted to refine these hypotheses and uncover additional avenues for therapeutic intervention.

References

A Comparative Guide to the Potential Combination Therapy of Kulactone with Known Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific experimental data has been published on the combination therapy of Kulactone with known antifungal drugs. This guide provides a comprehensive, albeit hypothetical, framework based on established methodologies for assessing antifungal synergy. The experimental protocols, data, and mechanistic pathways described herein are intended to serve as a robust starting point for researchers investigating the potential of this compound as a synergistic antifungal agent.

The rising threat of antifungal resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs. This compound, a natural product, presents a potential candidate for such a strategy. This guide outlines a proposed experimental approach to evaluate the synergistic effects of this compound when combined with two frontline antifungal agents: fluconazole (an azole) and amphotericin B (a polyene).

Hypothetical Data Summary

The following tables present hypothetical data from proposed experiments to illustrate how the synergistic, indifferent, or antagonistic interactions of this compound with fluconazole and amphotericin B against various fungal pathogens would be quantified and presented.

Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations

Fungal StrainDrug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Candida albicansThis compound64160.5Synergy
Fluconazole82
Candida glabrataThis compound128641.0Indifference
Fluconazole3216
Cryptococcus neoformansThis compound3280.375Synergy
Amphotericin B10.125
Aspergillus fumigatusThis compound>2561282.5Antagonism
Amphotericin B24

Note: MIC = Minimum Inhibitory Concentration; FICI = Fractional Inhibitory Concentration Index. FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.

Table 2: Hypothetical Time-Kill Curve Analysis Summary for Synergistic Combinations

Fungal StrainDrug/Combination (Concentration)Log10 CFU/mL Reduction at 24h vs. ControlLog10 CFU/mL Reduction at 24h vs. Most Active Single AgentInterpretation
C. albicansThis compound (16 µg/mL)1.5-Fungistatic
Fluconazole (2 µg/mL)1.8-Fungistatic
This compound + Fluconazole4.22.4Synergistic & Fungicidal
C. neoformansThis compound (8 µg/mL)1.2-Fungistatic
Amphotericin B (0.125 µg/mL)2.5-Fungicidal
This compound + Amphotericin B5.02.5Synergistic & Fungicidal

Note: A ≥ 2 log10 decrease in CFU/mL for the combination compared to the most active single agent is considered synergistic. A ≥ 3 log10 decrease compared to the initial inoculum is considered fungicidal.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug interactions. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established practices in antifungal research.[1][2][3]

Fungal Strains and Culture Conditions
  • Strains: A panel of clinically relevant fungal strains should be used, including reference strains (e.g., Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305) and clinical isolates, particularly those with known resistance profiles.

  • Culture: Yeast species should be cultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours. Aspergillus fumigatus should be cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound, fluconazole, and amphotericin B alone against each fungal strain will be determined using the broth microdilution method according to CLSI guidelines (M27 for yeasts, M38 for molds).

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Drug Dilution: Serial twofold dilutions of each drug are prepared in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Endpoint Reading: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and this compound) compared to the drug-free control well.

Checkerboard Assay for Synergy Testing

The checkerboard method is used to evaluate the interaction between this compound and the antifungal drugs.[4][5][6][7]

  • Plate Setup: In a 96-well plate, serial dilutions of this compound are made horizontally, and serial dilutions of the partner antifungal (fluconazole or amphotericin B) are made vertically. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension as described for MIC testing.

  • Incubation and Reading: Plates are incubated and read under the same conditions as the MIC assay.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth. The lowest FICI value determines the nature of the interaction.

Time-Kill Curve Analysis

Time-kill assays provide information on the pharmacodynamics of the drug combination, distinguishing between fungistatic and fungicidal activity.[8][9][10]

  • Experimental Setup: Flasks containing RPMI 1640 medium are prepared with the following: a) no drug (growth control), b) this compound alone, c) antifungal drug alone, and d) the combination of this compound and the antifungal drug. Concentrations are typically based on the MIC values obtained from the checkerboard assay (e.g., 0.5x or 1x the MIC in combination).

  • Inoculation: Flasks are inoculated with a starting fungal concentration of approximately 1 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask.

  • Quantification: The aliquots are serially diluted and plated on SDA or PDA plates. After incubation, colonies are counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition to generate time-kill curves.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the systematic process for evaluating the antifungal synergy of this compound.

Experimental_Workflow Experimental Workflow for Antifungal Synergy Testing cluster_prep Preparation cluster_mic Individual Agent Activity cluster_synergy Combination Testing cluster_dynamic Pharmacodynamic Analysis Strain Select Fungal Strains (e.g., C. albicans, C. neoformans) Culture Culture and Prepare Standardized Inoculum Strain->Culture MIC_K Determine MIC of this compound Culture->MIC_K MIC_A Determine MIC of Antifungal (Fluconazole/Amphotericin B) Culture->MIC_A Checkerboard Perform Checkerboard Assay Culture->Checkerboard MIC_K->Checkerboard MIC_A->Checkerboard FICI Calculate FICI (Synergy, Indifference, Antagonism) Checkerboard->FICI TimeKill Conduct Time-Kill Curve Analysis FICI->TimeKill If Synergy (FICI <= 0.5) Activity Determine Activity (Fungistatic vs. Fungicidal) TimeKill->Activity

Caption: Workflow for assessing this compound's antifungal synergy.

Hypothetical Signaling Pathway of Synergy

This diagram proposes a potential mechanism by which this compound could synergize with an azole antifungal like fluconazole, based on common mechanisms of natural products and azoles.[11][12][13][14][15]

Synergy_Mechanism Hypothetical Mechanism of this compound-Azole Synergy cluster_drugs Pharmacological Agents cluster_cell Fungal Cell Fluconazole Fluconazole Erg11 Lanosterol 14-alpha-demethylase (Erg11) Fluconazole->Erg11 Inhibits This compound This compound Membrane_Stress Membrane Stress (e.g., ROS production, permeabilization) This compound->Membrane_Stress Induces Ergosterol_Pathway Ergosterol Biosynthesis Pathway Erg11->Ergosterol_Pathway Blocks Step Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Membrane Cell Membrane Integrity Membrane_Stress->Membrane Disrupts Ergosterol->Membrane Maintains Cell_Death Fungal Cell Death Membrane->Cell_Death Loss Leads to

Caption: Proposed synergistic action of this compound and Fluconazole.

References

Validating the Molecular Target of Sec61 Inhibitors: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Sec61 and its Inhibition

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation and insertion of a vast number of proteins into the ER. This makes it a critical component of the secretory pathway. Inhibition of the Sec61 translocon disrupts protein homeostasis and can lead to various cellular effects, including immunosuppression and cytotoxicity, making it an attractive target for drug development. Natural products like Mycolactone have been identified as potent inhibitors of Sec61. Validating that a compound directly engages and inhibits Sec61 is a crucial step in its development as a therapeutic agent. Genetic approaches provide the most definitive evidence for on-target activity.

Comparison of Genetic Approaches for Sec61 Target Validation

Genetic validation methods offer a powerful means to confirm that the observed phenotype of a compound is a direct result of its interaction with the intended molecular target. The two primary genetic strategies employed for validating Sec61 inhibitors are the expression of drug-resistant target mutants and the specific knockdown or knockout of the target gene.

Genetic Approach Principle Advantages Limitations Typical Readout
Expression of a Drug-Resistant Mutant (e.g., Sec61α R66G) Introduction of a point mutation in the target protein (Sec61α) that prevents inhibitor binding without compromising the protein's normal function.Provides strong evidence of direct target engagement. Can definitively link the compound's effect to a specific binding site.Requires knowledge of the inhibitor's binding site to design an effective resistance mutation. Can be technically challenging to generate and express the mutant.Rescue of cellular function (e.g., cytokine secretion, cell viability) in the presence of the inhibitor.
siRNA-mediated Knockdown of the Target (e.g., SEC61A1) Use of small interfering RNA (siRNA) to specifically degrade the mRNA of the target gene (SEC61A1), leading to reduced protein expression.Technically straightforward and widely accessible. Allows for transient and tunable reduction of the target protein.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the siRNA.Phenocopying of the inhibitor's effect (e.g., reduced cell viability, inhibition of protein translocation).
CRISPR-Cas9-mediated Knockout of the Target (e.g., SEC61A1) Use of the CRISPR-Cas9 system to introduce a permanent loss-of-function mutation in the target gene (SEC61A1).Provides a complete and permanent loss of the target protein. High specificity.Can be lethal if the target gene is essential for cell survival. Can be technically more demanding than siRNA.Confirmation of the inhibitor's mechanism of action by observing resistance to its cytotoxic effects in knockout cells.

Quantitative Data Summary

The following table summarizes quantitative data from studies validating Mycolactone as a Sec61 inhibitor, comparing the effects of the compound on wild-type cells versus those with genetic perturbations of Sec61.

Experimental Setup Parameter Measured Condition Value Reference
Mycolactone Treatment of HEK293-FRT Cells Cell Viability (IC50)Wild-Type Sec61α10 nM[1][2]
R66G Mutant Sec61α> 1,000 nM[1]
Mycolactone Treatment of HEK293-FRT Cells Luciferase Secretion (IC50)Wild-Type Sec61α3 nM[1]
R66G Mutant Sec61α> 1,000 nM[1]
Mycolactone Treatment of Primary Mouse T-cells IFN-γ Production (IC50)Wild-Type Sec61α~5 nM[1]
R66G Mutant Sec61α> 100 nM[1]
siRNA Knockdown of SEC61A1 in HeLa Cells SEC61A1 Protein LevelControl siRNA100%[3]
SEC61A1 siRNA (20 nM)~10%[3]
siRNA Knockdown of SEC61A1 in HeLa Cells Cell ViabilityControl siRNANormal Growth[3]
SEC61A1 siRNA (20 nM)Reduced Growth and Viability[3]
CRISPR Knockout of SEC61A1 in THP-1 Cells Mycolactone-induced ApoptosisControl CellsSignificant Apoptosis[4]
SEC61A1 Knockout CellsSuppressed Apoptosis[4]

Experimental Protocols

Generation and Expression of a Drug-Resistant Sec61α Mutant

This protocol describes the generation of a cell line expressing a point-mutated version of Sec61α that confers resistance to Mycolactone.

a. Site-Directed Mutagenesis:

  • Obtain a plasmid containing the wild-type human SEC61A1 cDNA.

  • Design primers containing the desired mutation (e.g., changing the codon for Arginine at position 66 to Glycine, R66G).

  • Perform site-directed mutagenesis using a high-fidelity DNA polymerase.

  • Verify the presence of the mutation by Sanger sequencing.

b. Lentiviral Vector Production and Transduction:

  • Clone the wild-type and R66G mutant SEC61A1 cDNA into a lentiviral expression vector co-expressing a fluorescent marker (e.g., ZsGreen).

  • Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.

  • Harvest the lentiviral particles from the cell supernatant after 48-72 hours.

  • Transduce the target cells (e.g., HEK293-FRT or primary T-cells) with the lentiviral particles.

  • Confirm expression of the transgene by detecting the fluorescent marker using flow cytometry.

c. Functional Assays:

  • Treat the transduced cells with a range of concentrations of Mycolactone.

  • After a defined incubation period, assess cell viability (e.g., using a resazurin-based assay) or a specific cellular function (e.g., cytokine secretion measured by ELISA or intracellular flow cytometry).

  • Compare the dose-response curves between cells expressing wild-type Sec61α and the R66G mutant.

siRNA-mediated Knockdown of SEC61A1

This protocol outlines the procedure for transiently reducing the expression of Sec61α using siRNA.

a. siRNA Transfection:

  • Culture the target cells (e.g., HeLa) to 50-70% confluency.

  • Prepare a solution of SEC61A1-targeting siRNA or a non-targeting control siRNA with a lipid-based transfection reagent in serum-free medium.

  • Incubate the siRNA-lipid complexes for 20-30 minutes at room temperature.

  • Add the complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with complete growth medium.

  • Incubate the cells for 48-96 hours to allow for target mRNA and protein degradation.

b. Validation of Knockdown:

  • Harvest a subset of the cells to assess knockdown efficiency by Western blotting for Sec61α protein or qRT-PCR for SEC61A1 mRNA.

c. Phenotypic Analysis:

  • In a parallel set of experiments, assess the cellular phenotype of interest. For example, measure cell proliferation, viability, or the translocation efficiency of a model secretory protein.

  • Compare the phenotype of cells treated with SEC61A1 siRNA to those treated with the non-targeting control siRNA.

CRISPR-Cas9-mediated Knockout of SEC61A1

This protocol provides a general workflow for generating a stable knockout of the SEC61A1 gene.

a. Guide RNA Design and Cloning:

  • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the SEC61A1 gene using a publicly available design tool.

  • Clone the sgRNA sequences into a Cas9 expression vector.

b. Transfection and Selection:

  • Transfect the target cells (e.g., THP-1) with the Cas9-sgRNA plasmid.

  • Select for transfected cells, for example, by using a vector that also confers antibiotic resistance or expresses a fluorescent marker for cell sorting.

c. Clonal Isolation and Validation of Knockout:

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the clones and screen for SEC61A1 knockout by Western blotting and genomic DNA sequencing of the targeted locus to identify frameshift mutations.

d. Functional Characterization:

  • Treat the validated SEC61A1 knockout and control cell lines with the inhibitor.

  • Assess the cellular response, such as apoptosis or inhibition of a specific signaling pathway, to confirm that the knockout phenocopies resistance to the compound.

Visualizations

Signaling_Pathway cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide with Signal Peptide Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Targeting & Docking Translocated_Protein Translocated Protein Sec61->Translocated_Protein Translocation Kulactone This compound / Mycolactone This compound->Sec61 Inhibition

Caption: Signaling pathway of Sec61-mediated protein translocation and its inhibition.

Experimental_Workflow Mutant_Expression Express Drug-Resistant Sec61α Mutant (R66G) Inhibitor This compound / Mycolactone Treatment Mutant_Expression->Inhibitor siRNA_Knockdown siRNA Knockdown of SEC61A1 siRNA_Knockdown->Inhibitor CRISPR_Knockout CRISPR Knockout of SEC61A1 CRISPR_Knockout->Inhibitor Viability Cell Viability Assay Secretion Protein Secretion Assay Apoptosis Apoptosis Assay Inhibitor->Viability Inhibitor->Secretion Inhibitor->Apoptosis

Caption: Experimental workflow for the genetic validation of a Sec61 inhibitor.

Logical_Relationship cluster_Evidence Supporting Evidence Hypothesis Hypothesis: This compound targets Sec61 Mutant_Rescue Mutant Sec61α (R66G) confers resistance Hypothesis->Mutant_Rescue siRNA_Phenocopy SEC61A1 knockdown phenocopies inhibitor effect Hypothesis->siRNA_Phenocopy Knockout_Resistance SEC61A1 knockout confers resistance Hypothesis->Knockout_Resistance Conclusion Conclusion: Sec61 is the direct target Mutant_Rescue->Conclusion siRNA_Phenocopy->Conclusion Knockout_Resistance->Conclusion

Caption: Logical relationship of the genetic validation process for a Sec61 inhibitor.

References

Safety Operating Guide

Kulactone: Comprehensive Guidelines for Safe Disposal and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Kulactone, a naturally occurring triterpenoid. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.

Essential Safety and Disposal Information

This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, standard laboratory chemical safety precautions must be strictly followed.

Personal Protective Equipment (PPE) and Handling

When handling this compound, especially in its pure form or in solutions, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Storage Procedures

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The primary and most critical step in the disposal of this compound and its contaminated materials is to prevent its release into the environment .

Operational Plan:

  • Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.

  • Containerization: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including "this compound" and any solvents used.

  • Disposal: The final disposal of the container and its contents must be carried out through an approved and licensed hazardous waste disposal facility . Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₃₀H₄₄O₃
Molecular Weight 452.7 g/mol
CAS Number 22611-36-5
Appearance Varies (can be an oil or solid)

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the fungal suspension. A positive control (fungal suspension with no this compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure turbidity.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This is a widely used method to screen compounds for their activity against the malaria parasite, Plasmodium falciparum.

Methodology:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and other nutrients).

  • Drug Preparation: A stock solution of this compound is prepared and serially diluted in the culture medium in a 96-well plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells containing the diluted this compound. A positive control (parasites with a known antimalarial drug like chloroquine) and a negative control (parasites with no drug) are included.

  • Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Signaling Pathways and Logical Relationships

While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, as a triterpenoid, it is plausible that its mechanism of action involves the modulation of key inflammatory and cell survival pathways, similar to other compounds in its class. Triterpenoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are critical in the cellular response to stress and infection.

Postulated Inhibition of the NF-κB Signaling Pathway by Triterpenoids

NFkB_Pathway_Inhibition cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Postulated inhibition of the NF-κB pathway by triterpenoids.

Postulated Modulation of the MAPK Signaling Pathway by Triterpenoids

MAPK_Pathway_Modulation cluster_stimulus Signal Initiation cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus External Stressors (e.g., Pathogens, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activates Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->MAPKKK Inhibits Cellular_Outcomes Inflammation, Apoptosis, Cell Proliferation Transcription_Factors->Cellular_Outcomes Regulates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.